CDK2 degrader 2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C46H57ClN10O6S |
|---|---|
分子量 |
913.5 g/mol |
IUPAC 名称 |
3-[4-[4-[[4-[4-[4-[(6-chloro-7-oxo-8-propan-2-ylpyrido[2,3-d]pyrimidin-2-yl)amino]-3-methylphenyl]sulfonylpiperidin-1-yl]piperidin-1-yl]methyl]piperidin-1-yl]-3-methyl-2-oxobenzimidazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C46H57ClN10O6S/c1-28(2)56-42-31(25-35(47)44(56)60)26-48-45(51-42)49-36-9-8-34(24-29(36)3)64(62,63)33-16-22-54(23-17-33)32-14-18-53(19-15-32)27-30-12-20-55(21-13-30)37-6-5-7-38-41(37)52(4)46(61)57(38)39-10-11-40(58)50-43(39)59/h5-9,24-26,28,30,32-33,39H,10-23,27H2,1-4H3,(H,48,49,51)(H,50,58,59) |
InChI 键 |
XHPIRXUJHMLXEA-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Discovery and Synthesis of CDK2 Degrader 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its dysregulation is implicated in the pathogenesis of various cancers. Targeted protein degradation has emerged as a promising therapeutic strategy, offering potential advantages over traditional inhibition. This document provides a technical guide to the discovery and synthesis of CDK2 degrader 2, a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of CDK2.
Core Components and Mechanism of Action
This compound, also identified as Compound I-10, is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate CDK2.[1] It is comprised of three key components:
-
A CDK2 Ligand (HY-176124): This moiety selectively binds to the CDK2 protein.
-
An E3 Ligase Ligand (HY-45512): This part of the molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A Linker (HY-W687952): This chemical scaffold connects the CDK2 and CRBN ligands, facilitating the formation of a ternary complex.[1][2]
The formation of this CDK2-degrader-CRBN ternary complex brings CDK2 into close proximity with the E3 ligase, leading to the ubiquitination of CDK2. Poly-ubiquitinated CDK2 is then recognized and degraded by the proteasome, resulting in a reduction of total CDK2 levels within the cell.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| DC50 | <100 nM | MKN1 | AlphaLISA | [1][2] |
| Molecular Formula | C46H57ClN10O6S | N/A | N/A | |
| Molecular Weight | 913.53 | N/A | N/A |
Synthesis
The synthesis of this compound involves the conjugation of the CDK2 ligand, the linker, and the CRBN E3 ligase ligand. While a detailed, step-by-step protocol for this compound is not publicly available in full, the general approach is based on established methods for PROTAC synthesis. A key intermediate in the synthesis is E3 Ligase Ligand-linker Conjugate 184, which consists of the CDK2 ligand and the linker, ready for conjugation with the CRBN ligand.
A related compound, degrader 37, was synthesized via a multi-step process involving the preparation of an amine intermediate and an aldehyde intermediate, followed by a reductive amination to couple the two fragments. It is plausible that a similar synthetic strategy is employed for this compound.
Key Experimental Protocols
CDK2 Degradation Assay (AlphaLISA)
This protocol outlines the general steps for assessing the degradation of CDK2 in a cellular context using AlphaLISA (AlphaScreening) technology.
1. Cell Culture and Treatment:
- Seed MKN1 (gastric cancer, CCNE1-amplified) cells in appropriate cell culture plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
2. Cell Lysis:
- After treatment, remove the culture medium and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
- Incubate the plates on ice to ensure complete lysis.
- Centrifuge the plates to pellet cell debris and collect the supernatant containing the protein lysates.
3. AlphaLISA Assay:
- Transfer the cell lysates to a 384-well ProxiPlate.
- Prepare a mix of AlphaLISA acceptor beads conjugated to an anti-CDK2 antibody and biotinylated anti-CDK2 antibody.
- Add the antibody/bead mix to the lysates and incubate in the dark.
- Prepare a solution of streptavidin-coated donor beads.
- Add the donor bead solution to the wells and incubate again in the dark.
- Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of CDK2 protein present in the lysate.
4. Data Analysis:
- Normalize the AlphaLISA signal to a reference protein or cell number.
- Plot the normalized signal against the concentration of this compound.
- Calculate the DC50 value, which is the concentration of the degrader that results in a 50% reduction in the level of the target protein.
Visualizations
Signaling Pathway of CDK2 Degradation
References
An In-depth Technical Guide to the Mechanism of Action of CDK2 Degrader 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, primarily at the G1/S phase transition. Its dysregulation is a hallmark of various malignancies, making it a compelling target for cancer therapy. Traditional small-molecule inhibitors of CDK2 have faced challenges, including off-target effects and limited efficacy. Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs), offers a novel and potent alternative by inducing the selective destruction of the CDK2 protein. This technical guide provides a comprehensive explanation of the mechanism of action of a specific CDK2 degrader, referred to herein as "CDK2 degrader 2," a selective, orally bioavailable heterobifunctional degrader. We will delve into its molecular interactions, downstream signaling consequences, and the key experimental protocols used for its characterization.
Core Mechanism of Action: Targeted Protein Degradation
The primary mechanism of action for this compound is based on the principles of targeted protein degradation, a process that co-opts the cell's own ubiquitin-proteasome system (UPS) to eliminate a specific protein of interest. Unlike traditional inhibitors that merely block the function of a protein, degraders physically remove the protein from the cell.
This compound is a PROTAC, a heterobifunctional molecule composed of three key components:
-
A CDK2-binding ligand: This moiety selectively binds to the CDK2 protein.
-
An E3 ligase-recruiting ligand: This part of the molecule engages an E3 ubiquitin ligase, a key component of the UPS. For many CDK2 degraders, this is a ligand for Cereblon (CRBN) or von Hippel-Lindau (VHL).
-
A flexible linker: This connects the CDK2-binding and E3 ligase-recruiting ligands.
The mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to both CDK2 and an E3 ligase (e.g., a Cullin-RING E3 ligase complex containing CRBN), forming a transient ternary complex.[1][2]
-
Ubiquitination: The proximity induced by the degrader allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the CDK2 protein. This results in the formation of a polyubiquitin (B1169507) chain on CDK2.[3][4]
-
Proteasomal Degradation: The polyubiquitinated CDK2 is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves CDK2 into small peptides.[1][2]
-
Recycling: After CDK2 is degraded, the this compound molecule is released and can bind to another CDK2 protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for potent degradation at sub-stoichiometric concentrations.
Signaling Pathways and Downstream Consequences
The degradation of CDK2 has profound effects on cell cycle regulation. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a key driver of the G1 to S phase transition. Its primary substrate in this context is the Retinoblastoma (Rb) protein.
Signaling Pathway of CDK2 Degradation
Caption: PROTAC-mediated degradation of CDK2 and its downstream effects on the cell cycle.
Downstream consequences of CDK2 degradation include:
-
Reduced Rb Phosphorylation: With diminished CDK2 levels, the phosphorylation of Rb is significantly reduced.[5]
-
E2F Transcription Factor Sequestration: Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing their release.
-
Inhibition of G1/S Gene Expression: Sequestered E2F cannot activate the transcription of genes necessary for DNA replication and S-phase entry.
-
G1 Cell Cycle Arrest: The inability to progress into the S phase leads to a robust G1 cell cycle arrest and a subsequent block in cellular proliferation.[6]
Quantitative Data Summary
The efficacy, potency, and selectivity of CDK2 degraders are quantified using several key metrics. The following table summarizes representative data for CDK2 degraders, including the Kymera Therapeutics "degrader 2" and other examples from the literature.[7][8]
| Degrader | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM, Proliferation) | Selectivity Profile |
| Degrader 2 (Kymera) | CDK2 | CRBN | MKN1 | single-digit nM | >90 | Potent | Selective over other CDKs |
| PROTAC-8 | CDK2 | VHL | HEI-OC1 | ~100 | Partial | Not reported | Selective for CDK2 over CDK1, 5, 7, 9 |
| MRT-51443 | CDK2 | CRBN | Kelly | Potent | >90 | Potent | Highly selective for CDK2 |
Note: DC50 is the concentration of the degrader required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. IC50 is the concentration of the degrader required to inhibit cell proliferation by 50%.
Detailed Experimental Protocols
The characterization of CDK2 degraders involves a suite of biochemical and cell-based assays.
Western Blotting for CDK2 Degradation
This is a fundamental assay to visualize and quantify the degradation of CDK2.
Experimental Workflow for Western Blotting
Caption: A standard workflow for assessing protein degradation via Western Blot.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MKN1, OVCAR3) and allow them to adhere. Treat with a dose-response of this compound for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against CDK2 (e.g., Abcam ab235941 at 1:1000 dilution) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Analysis: Quantify band intensities using densitometry software to determine DC50 and Dmax.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of CDK2 in a test tube to confirm the mechanism of action.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, ATP, and purified recombinant CDK2 in a reaction buffer.
-
Initiation: Add the recombinant E3 ligase complex (e.g., CRBN/DDB1) and the CDK2 degrader.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-CDK2 antibody to detect higher molecular weight bands corresponding to ubiquitinated CDK2.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the CDK2-degrader-E3 ligase complex in live cells.
Protocol:
-
Cell Preparation: Co-transfect cells with expression vectors for NanoLuc®-CDK2 and HaloTag®-CRBN.
-
Treatment: Add the HaloTag® ligand and the CDK2 degrader to the cells.
-
Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. A high BRET signal indicates proximity between CDK2 and CRBN, confirming ternary complex formation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of CDK2 degradation on cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of the CDK2 degrader for 72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Plot the luminescent signal against the degrader concentration and use a non-linear regression to calculate the IC50 value.[10]
Conclusion
This compound represents a promising therapeutic strategy that leverages the cell's own protein disposal machinery to eliminate a key driver of cancer cell proliferation. Its mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation of CDK2, leads to a robust G1 cell cycle arrest. The detailed experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this and other targeted protein degraders, facilitating their development as next-generation cancer therapeutics.
References
- 1. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin D Degradation by E3 Ligases in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.monterosatx.com [ir.monterosatx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to CDK2 Degrader 2 (Compound I-10) as a PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CDK2 degrader 2, also known as Compound I-10, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2). This document details the mechanism of action, biophysical and biochemical properties, and relevant experimental protocols for the evaluation of this compound. The information is intended for researchers and drug development professionals interested in the therapeutic potential of targeted protein degradation of CDK2 in oncology and other relevant disease areas.
Introduction to CDK2 as a Therapeutic Target
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily involved in the G1/S phase transition. Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Traditional small molecule inhibitors of CDK2 have faced challenges with selectivity and have often led to off-target effects. The emergence of PROTAC technology offers a novel approach to target CDK2 by inducing its degradation through the ubiquitin-proteasome system, potentially leading to a more profound and sustained pharmacological effect.
This compound (Compound I-10): A PROTAC Approach
This compound (Compound I-10) is a heterobifunctional molecule designed to simultaneously bind to CDK2 and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of CDK2 by the proteasome.
Molecular Composition
This PROTAC is comprised of three key components[1][2]:
-
CDK2 Ligand: A moiety that binds to the target protein, CDK2. In this case, the ligand is HY-176124.
-
E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. This compound utilizes a ligand for Cereblon (CRBN), HY-45512.
-
Linker: A chemical linker, HY-W687952, that connects the CDK2 ligand and the E3 ligase ligand, optimizing the formation of a stable ternary complex.
The general structure and mechanism of action of a PROTAC are illustrated in the following diagram.
Caption: Mechanism of action of a PROTAC, such as this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound (Compound I-10)
| Property | Value | Reference |
| Molecular Formula | C46H57ClN10O6S | [1][2] |
| Molecular Weight | 913.53 g/mol | [1][2] |
| CAS Number | 3030271-16-7 | [1][2] |
| Solubility (DMSO) | ≥ 100 mg/mL (109.47 mM) | [1] |
Table 2: In Vitro Degradation Efficacy of this compound
| Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) | Assay Method | Reference |
| MKN1 | < 100 | N/A | N/A | N/A | [1][2] |
Note: N/A indicates that the data is not publicly available.
Table 3: In Vitro Anti-proliferative Activity of Related CDK2 Degraders
| Compound | Cell Line | IC50 (nM) | Reference |
| NKT-3964 | Various | 0.54 - 14.6 | [3] |
| Compound F3 | PC-3 | 120 | [4] |
Note: This data is for similar CDK2 PROTACs and provides context for the expected activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
Western Blotting for CDK2 Degradation
This protocol is used to determine the degradation of CDK2 protein levels following treatment with the PROTAC.
Workflow for Western Blot Analysis
Caption: Standard workflow for Western blot analysis of protein degradation.
Materials:
-
Cell line of interest (e.g., MKN1)
-
This compound (Compound I-10)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound for the desired time points.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK2 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the CDK2 signal to the loading control to determine the percentage of degradation.
Determination of DC50 and Dmax
The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters to quantify the potency and efficacy of a PROTAC.
Experimental Workflow for DC50 and Dmax Determination
Caption: Workflow for determining the DC50 and Dmax of a PROTAC.
Procedure:
-
Perform a Western blot experiment as described in section 4.1, treating cells with a range of this compound concentrations (typically from pM to µM).
-
Quantify the percentage of CDK2 degradation at each concentration relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
Cell Viability Assay
This assay assesses the effect of CDK2 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.
In Vivo Studies
While specific in vivo data for this compound is not publicly available, preclinical studies on similar CDK2 degraders in xenograft models have demonstrated anti-tumor activity[3][5]. The following provides a general protocol for a subcutaneous xenograft study.
Workflow for a Subcutaneous Xenograft Study
Caption: General workflow for an in vivo subcutaneous xenograft study.
Procedure:
-
Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., MKN1, OVCAR3) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer this compound and vehicle control via a suitable route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Pharmacodynamic and Efficacy Assessment: At the end of the study, or at intermediate time points, tumors can be harvested to assess CDK2 protein levels (pharmacodynamics). The primary endpoint is typically tumor growth inhibition.
Conclusion
This compound (Compound I-10) is a promising PROTAC molecule for the targeted degradation of CDK2. This technical guide provides a foundation for its evaluation, including its mechanism of action and key experimental protocols. Further studies are warranted to fully characterize its degradation profile across multiple cell lines, determine its selectivity, and assess its in vivo efficacy in relevant cancer models. The continued development of CDK2 degraders holds significant potential for the treatment of cancers with dysregulated cell cycle control.
References
- 1. Plexium Announces Multiple Presentations at AACR 2025 with Selective Monovalent Degrader Programs Targeting SMARCA2, IKZF2 and CDK2 [prnewswire.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rarecancernews.com [rarecancernews.com]
- 4. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. businesswire.com [businesswire.com]
The Advent of CDK2 Degraders: A Technical Guide to E3 Ligase Recruitment and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of cell cycle progression, has emerged as a promising therapeutic avenue in oncology. This guide provides an in-depth technical overview of the core mechanisms underpinning CDK2 degradation, with a specific focus on the recruitment of E3 ubiquitin ligases by two major classes of degraders: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the quantitative aspects of their efficacy, detailed experimental protocols for their characterization, and visual representations of the key processes involved.
Mechanisms of E3 Ligase Recruitment for CDK2 Degradation
The targeted degradation of CDK2 is primarily achieved by co-opting the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS). This is accomplished by small molecules that induce proximity between CDK2 and an E3 ubiquitin ligase, leading to the polyubiquitination of CDK2 and its subsequent destruction by the proteasome.
PROTAC-Mediated CDK2 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to CDK2, a ligand that recruits an E3 ligase, and a chemical linker that connects the two. The formation of a ternary complex between CDK2, the PROTAC, and the E3 ligase is the critical event that initiates the degradation cascade. The most commonly recruited E3 ligases for CDK2 degradation are Cereblon (CRBN) and the Von Hippel-Lindau (VHL) tumor suppressor.
Molecular Glue-Mediated CDK2 Degradation
Molecular glues are small molecules that induce a novel protein-protein interaction between CDK2 and an E3 ligase. Unlike PROTACs, they do not possess distinct ligands for both proteins. Instead, they bind to either the E3 ligase or CDK2 and alter the surface conformation to create a new binding interface for the other protein. This induced proximity also results in the formation of a ternary complex and subsequent degradation of CDK2.
Quantitative Analysis of CDK2 Degraders
The efficacy of CDK2 degraders is quantified by several key parameters, including their degradation potency (DC50), maximal degradation (Dmax), and binding affinities (Kd) for both CDK2 and the E3 ligase. The following tables summarize the available quantitative data for prominent CDK2 degraders.
Table 1: Quantitative Data for CDK2 PROTAC Degraders
| PROTAC Name | CDK2 Ligand | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TMX-2172 | Pyrimidine inhibitor | CRBN | <250 | Not specified | Jurkat | [1] |
| FN-POM | FN-1501 | CRBN | ~50 | >80% | MB157 | [2] |
| Compound F3 | Not specified | Not specified | 62 | Not specified | PC-3 | [3] |
| TL12-186 | Pan-kinase inhibitor | CRBN | Cell cycle dependent | Partial | HEK293 | [4] |
| Molecule 8 | AZD5438 | VHL | Not specified | Partial | Not specified | [5] |
Table 2: Quantitative Data for CDK2 Molecular Glue Degraders
| Molecular Glue Name | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MRT-51443 | CRBN | Not specified | Potent | Kelly, MDA-MB-157 | ,[6] |
| CDK2 degrader 1 | CRBN | Not specified | >80% | Not specified | Not specified |
| CDK2 degrader 6 | Not specified | 46.5 | Not specified | Breast cancer cells | Not specified |
| (S)-CDK2 degrader 6 | Not specified | 166.7 | Not specified | Breast cancer cells | Not specified |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of CDK2 degradation and the methods used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: PROTAC-mediated degradation of CDK2.
Caption: Molecular glue-induced degradation of CDK2.
Caption: Workflow for CDK2 degrader evaluation.
Detailed Experimental Protocols
The following sections provide standardized methodologies for key experiments used in the characterization of CDK2 degraders.
Western Blotting for CDK2 Degradation
Objective: To determine the dose-dependent degradation (DC50) and maximal degradation (Dmax) of CDK2 in cells treated with a degrader.
Materials:
-
Cancer cell line of interest (e.g., OVCAR8, Jurkat)
-
CDK2 degrader compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the CDK2 degrader (and a DMSO control) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the CDK2 band intensity to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
In Vitro Ubiquitination Assay
Objective: To confirm that the degrader-induced ternary complex leads to the ubiquitination of CDK2.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D1/2)
-
Recombinant human E3 ligase complex (e.g., CRBN-DDB1 or VHL-Elongin B/C)
-
Recombinant human CDK2/Cyclin E
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
CDK2 degrader and DMSO
-
SDS-PAGE sample buffer
-
Anti-CDK2 antibody for Western blotting
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and CDK2/Cyclin E.
-
Degrader Addition: Add the CDK2 degrader at the desired concentration (or DMSO as a control).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-CDK2 antibody. A high molecular weight smear or ladder of bands above the unmodified CDK2 band indicates polyubiquitination.
Ternary Complex Formation Assays
Objective: To measure the formation and stability of the CDK2-degrader-E3 ligase ternary complex. Several biophysical techniques can be employed.
4.3.1. Surface Plasmon Resonance (SPR)
Principle: One protein (e.g., the E3 ligase) is immobilized on a sensor chip. The other protein (CDK2) and the degrader are flowed over the surface. The change in mass on the sensor surface upon binding is measured in real-time.
Protocol Outline:
-
Immobilize the E3 ligase on the sensor chip.
-
Inject a solution containing a fixed concentration of CDK2 and varying concentrations of the degrader over the chip.
-
Measure the binding response.
-
Alternatively, pre-incubate CDK2 with the degrader and inject the mixture over the immobilized E3 ligase.
-
Analyze the data to determine the kinetics (kon, koff) and affinity (Kd) of the ternary complex formation.
4.3.2. Isothermal Titration Calorimetry (ITC)
Principle: Measures the heat change upon binding of molecules. Can be used to determine the thermodynamics of binary and ternary complex formation.
Protocol Outline:
-
Binary Interactions: Titrate the degrader into a solution of CDK2 or the E3 ligase to determine the binding affinities of the individual interactions.
-
Ternary Complex: Titrate the degrader into a solution containing both CDK2 and the E3 ligase. The resulting thermogram will reflect the formation of the ternary complex.
-
Analyze the data to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions.
4.3.3. NanoBRET™ Ternary Complex Assay (in live cells)
Principle: A bioluminescence resonance energy transfer (BRET)-based assay to monitor protein-protein interactions in live cells.
Protocol Outline:
-
Co-transfect cells with expression vectors for NanoLuc®-fused CDK2 and HaloTag®-fused E3 ligase (e.g., CRBN).
-
Label the HaloTag®-E3 ligase with a fluorescent ligand.
-
Add the NanoLuc® substrate.
-
Treat the cells with the CDK2 degrader.
-
Measure the BRET signal. An increase in the BRET signal indicates the formation of the ternary complex.
Conclusion
The targeted degradation of CDK2 represents a paradigm shift in the development of cancer therapeutics. The ability of PROTACs and molecular glues to harness the cellular ubiquitin-proteasome system offers a powerful strategy to eliminate this key cell cycle regulator. A thorough understanding of the underlying mechanisms of E3 ligase recruitment, coupled with robust quantitative analysis and detailed experimental characterization, is paramount for the successful design and optimization of novel CDK2 degraders. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working at the forefront of this exciting field.
References
- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. streetinsider.com [streetinsider.com]
The Role of CDK2 Degrader 2 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target. Traditional small molecule inhibitors of CDK2 have faced challenges with selectivity and acquired resistance. A novel therapeutic modality, targeted protein degradation, offers a promising alternative. This technical guide provides an in-depth overview of a specific CDK2 degrader, referred to herein as "CDK2 degrader 2," and its role in modulating the cell cycle. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.
Introduction to CDK2 and Cell Cycle Control
The cell cycle is a tightly regulated process that governs cell growth and division. Cyclin-dependent kinases (CDKs), in association with their cyclin partners, are the master orchestrators of this process.[1] CDK2 activity is primarily restricted to the G1 and S phases of the cell cycle.[2] In the late G1 phase, the Cyclin D-CDK4/6 complex initiates the phosphorylation of the Retinoblastoma (Rb) protein.[3] This partial phosphorylation of Rb releases the E2F transcription factor, which in turn promotes the expression of genes required for S phase entry, including Cyclin E.[3] Cyclin E then binds to and activates CDK2, leading to the hyper-phosphorylation of Rb and the full commitment to DNA replication.[3][4] The subsequent association of CDK2 with Cyclin A is essential for S phase progression and the transition into the G2 phase.[3][5]
Given its critical role in cell proliferation, aberrant CDK2 activity, often driven by the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is frequently observed in various cancers and is associated with poor prognosis and resistance to CDK4/6 inhibitors.[4][6][7]
This compound: A PROTAC-Based Approach
"this compound" is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC).[8] PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.[8]
Mechanism of Action
This compound consists of three key components: a ligand that binds to CDK2, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN)), and a linker connecting the two.[8] The degrader facilitates the formation of a ternary complex between CDK2 and the E3 ligase, leading to the ubiquitination of CDK2.[7] This poly-ubiquitin tag marks CDK2 for recognition and subsequent degradation by the 26S proteasome.[7] This event-driven, catalytic mechanism allows a single degrader molecule to induce the degradation of multiple target protein molecules, offering a potential advantage over traditional inhibitors that require sustained target occupancy.[7]
Figure 1: Mechanism of Action of this compound.
Quantitative Data
The efficacy of CDK2 degraders is quantified by their ability to induce degradation of the target protein (DC50 and Dmax) and their anti-proliferative effects (IC50).
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| This compound | MKN1 | <100 | N/A | N/A | [9] |
| Degrader 37 | MKN1 (CCNE1 amp) | N/A | >90% (sustained) | 9 | [10] |
| Degrader 37 | TOV21G (CCNE1 non-amp) | >10,000 | N/A | 5760 | [10] |
| Compound F3 (dual CDK2/9 degrader) | PC-3 | 62 (CDK2) | N/A | N/A | [11] |
| Compound A9 | N/A | N/A | N/A | N/A | [11] |
Note: Data for "this compound" is limited in the public domain. The table includes data from other potent CDK2 degraders for comparative purposes. N/A indicates data not available in the cited sources.
Experimental Protocols
Western Blotting for CDK2 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of CDK2 in response to treatment with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK2, anti-p-Rb, anti-Cyclin E, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Figure 2: Western Blotting Experimental Workflow.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for western blotting.
-
Harvesting: Harvest cells by trypsinization and wash with cold PBS.[2]
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[2][13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[2]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[4]
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.[13]
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[4]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to measure the anti-proliferative effect of this compound.
Materials (for MTT assay):
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure (for MTT assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[14]
-
Drug Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control.[14]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
CDK2 Signaling Pathway in G1/S Transition
The transition from the G1 to the S phase is a critical checkpoint in the cell cycle, and CDK2 is a central player in this process.
Figure 3: Simplified CDK2 Signaling Pathway at the G1/S Transition.
Conclusion
CDK2 degraders, such as "this compound," represent a promising therapeutic strategy for cancers with dysregulated cell cycle control. By harnessing the ubiquitin-proteasome system, these molecules can achieve potent and selective degradation of CDK2, leading to cell cycle arrest and inhibition of proliferation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of this exciting class of anti-cancer agents. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. nanocellect.com [nanocellect.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
- 7. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
The Advent of CDK2 Degraders: A Targeted Approach for CCNE1-Amplified Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The amplification of the CCNE1 gene, which encodes the cell cycle regulator Cyclin E1, is a significant driver of tumorigenesis and a key mechanism of resistance to CDK4/6 inhibitors in various cancers, including breast and ovarian malignancies. This genetic aberration leads to the hyperactivation of Cyclin-Dependent Kinase 2 (CDK2), promoting uncontrolled cell proliferation and conferring a poor prognosis. While direct inhibition of CDK2 is a rational therapeutic strategy, the development of small molecule inhibitors has been hampered by a lack of selectivity, particularly against the structurally similar CDK1, resulting in dose-limiting toxicities.
Targeted protein degradation has emerged as a powerful alternative, utilizing novel modalities like heterobifunctional degraders (e.g., PROTACs) and molecular glues. These agents selectively eliminate the CDK2 protein rather than merely inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of the development and preclinical validation of CDK2 degraders, with a focus on a compound class represented by "CDK2 degrader 2," as a therapeutic strategy for CCNE1-amplified cancers. We present key preclinical data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction: The CDK2/Cyclin E1 Axis in Oncology
The cell cycle is a tightly regulated process governed by the sequential activation of Cyclin-Dependent Kinases (CDKs). CDK2, in complex with its regulatory partner Cyclin E1, plays a pivotal role in the G1-to-S phase transition by phosphorylating the Retinoblastoma (RB) protein.[1] This phosphorylation event releases the E2F transcription factor, initiating the expression of genes required for DNA replication and cell cycle progression.[1][2]
In a significant subset of tumors, amplification or overexpression of the CCNE1 gene disrupts this delicate balance.[1] The resulting abundance of Cyclin E1 leads to constitutive CDK2 activation, rendering cancer cells independent of normal mitogenic signals and driving relentless proliferation.[3] Furthermore, this hyperactivation is a well-documented mechanism of acquired resistance to clinically successful CDK4/6 inhibitors.[1][4] Consequently, targeting the CDK2/Cyclin E1 complex is a compelling strategy for these high-unmet-need patient populations.[3][4]
Traditional ATP-competitive inhibitors for CDK2 have struggled to achieve the required selectivity over other CDK family members, especially CDK1, due to the high conservation of the ATP-binding site.[1] Inhibition of CDK1 is associated with significant toxicity, which has limited the therapeutic window of non-selective CDK inhibitors.[5] This challenge has spurred the development of CDK2-selective targeted protein degraders, an alternative approach with the potential for superior selectivity and a more profound and durable biological effect.[1][4]
Mechanism of Action: Selective Degradation of CDK2
Heterobifunctional CDK2 degraders are chimeric molecules that consist of three key components: a ligand that binds to CDK2, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon, or CRBN), and a linker connecting the two.[6] This design allows the degrader to act as a molecular bridge, inducing the formation of a ternary complex between CDK2 and the E3 ligase.[6][7] Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the CDK2 protein. This polyubiquitination marks CDK2 for recognition and subsequent destruction by the 26S proteasome, effectively eliminating the protein from the cell.[1][6]
This degradation-based mechanism offers several advantages over traditional inhibition:
-
Improved Selectivity: Selectivity is determined not only by binding affinity but also by the ability to form a productive ternary complex, which can lead to superior selectivity over closely related kinases like CDK1.[5][6]
-
Sustained Activity: By eliminating the target protein, degraders can produce a more durable and profound pathway suppression than inhibitors, which require constant target occupancy.[5][8]
-
Co-degradation of Binding Partners: The degradation of CDK2 has been shown to unexpectedly lead to the co-degradation of its partner, Cyclin E1, further dismantling the oncogenic complex.[3]
Caption: Mechanism of Action for a CDK2 Heterobifunctional Degrader.
Preclinical Data in CCNE1-Amplified Models
CDK2 degraders have demonstrated potent and selective activity in preclinical models of CCNE1-amplified cancer. These compounds show superior phenotypic selectivity for cancer cells with CCNE1 amplification compared to non-amplified cells.[5] The degradation of CDK2 leads to a robust downstream biological response, including the inhibition of RB phosphorylation and a potent G1/S cell cycle arrest.[1][2][6]
In Vitro Efficacy and Selectivity
The tables below summarize the in vitro performance of representative CDK2 degraders in cancer cell lines, highlighting their potency in degrading CDK2 and inhibiting proliferation, particularly in CCNE1-amplified contexts.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Compound/Degrader | Cell Line | CCNE1 Status | DC50 (nM)¹ | Antiproliferative IC50 (nM) | Citation(s) |
|---|---|---|---|---|---|
| TMX-2172 | OVCAR8 | High Expression | N/A | (IC50) 6.5 | [5] |
| CDK2 degrader 7 | MKN1 | Amplified | 13 | N/A | [9] |
| CDK2 degrader 7 | TOV21G | Non-amplified | 17 | N/A | [9] |
| Degrader 37 | MKN1 | Amplified | N/A | Potent (single-digit nM) | [5][8] |
| Degrader 37 | TOV21G | Non-amplified | N/A | Weak (micromolar) | [5] |
| PROTAC-8 | HEI-OC1 | N/A | ~100 | N/A |[10] |
¹DC50: Half-maximal degradation concentration. Data is compiled from multiple sources and represents distinct experimental systems.
Table 2: Selectivity Profile of CDK2 Degraders vs. Inhibitors
| Compound | Metric | Selectivity Window (CCNE1 amp vs. non-amp) | Key Off-Targets | Citation(s) |
|---|---|---|---|---|
| Degrader 37 | Cell Cycle Arrest | 32-fold | Minimal CDK1 activity at effective concentrations | [5][8] |
| PF-07104091 (SMI) | Cell Cycle Arrest | 5-fold | CDK1 | [5] |
| Molecular Glues | Global Proteomics | Highly selective for CDK2 | No significant effect on other CDKs or known CRBN neo-substrates |[1][6] |
In Vivo Antitumor Activity
The promising in vitro profile of CDK2 degraders translates to significant in vivo efficacy. Oral administration of these compounds in mice bearing CCNE1-amplified tumor xenografts leads to deep and sustained CDK2 degradation, potent inhibition of the RB pathway, and robust antitumor activity.
Table 3: In Vivo Pharmacodynamics and Efficacy
| Compound/Degrader | Xenograft Model | Key Pharmacodynamic Effects | Antitumor Efficacy | Citation(s) |
|---|---|---|---|---|
| Degrader 37 | HCC1569 (CCNE1-amp) | >90% CDK2 degradation; ~90% pRB inhibition | Correlated with PD effects | [5][8] |
| CDK2 degrader 7 | HCC1569 (CCNE1-amp) | N/A | Achieved tumor stasis | [9] |
| Oral Molecular Glues | CCNE1-amp models | N/A | Significant antitumor activity |[1][2] |
Caption: The CDK2/Cyclin E1 Pathway in CCNE1-Amplified Cancer.
Detailed Experimental Protocols
The following protocols describe key methodologies used to characterize CDK2 degraders.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate CCNE1-amplified (e.g., MKN1, HCC1569) and non-amplified cells in 6-well plates.[11] Allow cells to adhere overnight. Treat cells with a dose range of the CDK2 degrader (e.g., 0.1 nM to 3 µM) or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 12, 24 hours).[10][11]
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CDK2, anti-pRB (Ser807/811), anti-Cyclin E1, anti-β-actin) overnight at 4°C.[10]
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify protein levels relative to the loading control (β-actin).[10]
Cell Viability Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a density of approximately 1 x 10⁴ cells/mL (200 µL per well).[11]
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of the CDK2 degrader.
-
Incubation: Incubate plates for 72-120 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well. Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate IC50 values.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant CCNE1-amplified human cancer cells (e.g., HCC1569) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment and vehicle control groups.
-
Dosing: Administer the CDK2 degrader orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., once daily).[1]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study (or in a satellite group), collect tumor tissue at various time points post-dose to analyze CDK2 degradation and pRB inhibition via Western blot or immunohistochemistry.[8]
-
Efficacy Evaluation: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to determine efficacy.
Caption: A typical preclinical workflow for developing a CDK2 degrader.
Conclusion and Future Directions
The strategy of targeted CDK2 degradation represents a significant advancement over conventional kinase inhibition for the treatment of CCNE1-amplified cancers. Preclinical data for compounds like "this compound" and its successors demonstrate that this approach can achieve superior selectivity and potent, durable antitumor effects in relevant cancer models.[1][5][8] The ability of these molecules to induce deep and sustained degradation of CDK2, inhibit the RB pathway, and arrest the cell cycle provides a strong rationale for their clinical development.[2][3]
Future work will focus on advancing these promising molecules into clinical trials for patients with CCNE1-amplified tumors, including those who have relapsed on CDK4/6 inhibitor therapy.[4] Further exploration of biomarkers beyond CCNE1 amplification that predict sensitivity to CDK2 degradation will be crucial for optimizing patient selection. The continued development of orally bioavailable and highly selective CDK2 degraders holds the potential to offer a new, effective therapeutic option for a patient population with a clear and urgent unmet medical need.
References
- 1. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plexium.com [plexium.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
In-Depth Technical Guide: Structural and Functional Analysis of a Selective CDK2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of a selective Cyclin-Dependent Kinase 2 (CDK2) degrader, a promising therapeutic agent in oncology. The focus is on its structural characteristics, functional implications, and the experimental methodologies used for its evaluation. This document synthesizes data from key publications and presentations by Kymera Therapeutics, the originators of this degrader series.
Introduction: Targeting CDK2 for Cancer Therapy
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. Traditional small-molecule inhibitors of CDK2 have faced challenges with selectivity and have often led to dose-limiting toxicities. The development of targeted protein degraders, specifically heterobifunctional degraders or PROTACs (Proteolysis Targeting Chimeras), offers a novel approach to eliminate CDK2 protein, providing a potentially more potent and durable anti-cancer effect.
This guide focuses on a series of CDK2 degraders developed through a scaffold hopping strategy, leading from a selective CDK2 inhibitor to the identification of an early lead, "degrader 2", and a subsequent, more optimized compound, "degrader 37".[1] These degraders are designed to induce the degradation of not only CDK2 but also its binding partner, Cyclin E1, showing significant efficacy in preclinical models of cancers with Cyclin E1 (CCNE1) amplification.
Structural Analysis and Design Principle
The development of the CDK2 degrader series began with a selective CDK2 inhibitor, compound 1. This inhibitor was then elaborated into a heterobifunctional degrader by attaching a linker and an E3 ligase-binding moiety. While the precise chemical structure for the initial "degrader 2" is detailed in the primary scientific literature, the general structure of this class of molecules consists of three key components:
-
A CDK2-binding warhead: This component is derived from a selective CDK2 inhibitor and is responsible for docking to the CDK2 protein.
-
An E3 ligase-recruiting ligand: This moiety binds to an E3 ubiquitin ligase, such as Cereblon (CRBN), initiating the degradation process.
-
A flexible linker: This connects the CDK2-binding warhead and the E3 ligase ligand, optimizing the formation of a stable ternary complex between CDK2, the degrader, and the E3 ligase.
The structural design of these degraders is guided by principles of optimizing the protein-protein interactions within the ternary complex to achieve potent and selective degradation of the target protein. A co-crystal structure of a related compound (compound 3) with CDK2/CCNE1 revealed key interactions in the ATP-binding site, informing the structure-activity relationship (SAR) for the CDK2-binding portion of the degraders.[1]
Functional Analysis: From Inhibition to Degradation
The functional advantage of a CDK2 degrader over a traditional inhibitor lies in its event-driven pharmacology. Instead of merely blocking the enzymatic activity of CDK2, the degrader catalytically induces its removal from the cell. This leads to a more profound and sustained inhibition of the CDK2 pathway.
In Vitro Efficacy and Selectivity
The CDK2 degraders have demonstrated potent and selective degradation of CDK2 in various cancer cell lines. Key functional parameters include:
-
Degradation Concentration 50 (DC50): The concentration of the degrader required to induce 50% degradation of the target protein.
-
Maximum Degradation (Dmax): The maximal percentage of protein degradation achievable with the degrader.
-
Inhibitory Concentration 50 (IC50): The concentration of the degrader required to inhibit 50% of the enzymatic activity of CDK2.
Quantitative data for a representative advanced degrader from this series are summarized in the table below.
| Parameter | Value | Cell Line / Assay Condition |
| CDK2 Degradation DC50 | 0.54 - 14.6 nM | Panel of human cancer cells |
| Anti-proliferative IC50 | 0.24 - 1.24 nM | CCNE1-amplified cells |
| CDK Selectivity | Selective for CDK2 over CDK1/4/6 | HTRF assays |
Data is representative of potent compounds in the described CDK2 degrader series, such as NKT-3964, a clinical candidate from this program.
Cell Cycle Analysis
A primary functional consequence of CDK2 degradation is the arrest of the cell cycle at the G1 phase. This is due to the critical role of the CDK2/Cyclin E complex in promoting the G1/S transition. Cell cycle analysis is a key experiment to confirm the on-target effect of the CDK2 degrader. Treatment of cancer cells with the degrader leads to a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in cells in the S and G2/M phases.
In Vivo Anti-Tumor Activity
The CDK2 degraders have shown robust anti-tumor activity in in vivo xenograft models of human cancers, particularly those with CCNE1 amplification. Oral administration of the degrader led to significant tumor growth inhibition, which correlated with sustained degradation of CDK2 in the tumor tissue.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the structural and functional analysis of the CDK2 degrader.
AlphaLISA for CDK2 Degradation
The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a highly sensitive, no-wash immunoassay used to quantify the levels of a target protein in cell lysates.
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when they bind to the target protein (CDK2). Upon laser excitation of the donor beads, a singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. The intensity of the signal is proportional to the amount of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with various concentrations of the CDK2 degrader for a specified time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the cellular proteins.
-
Assay: Transfer the cell lysates to a 384-well plate. Add a mixture of AlphaLISA acceptor beads conjugated to an anti-CDK2 antibody and biotinylated anti-CDK2 antibody. Incubate to allow for the formation of the antibody-protein complex.
-
Detection: Add streptavidin-coated donor beads and incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percentage of CDK2 degradation relative to a vehicle-treated control. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.
Methodology:
-
Cell Culture and Treatment: Treat cells with the CDK2 degrader or a vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of the CDK2 degrader in a living organism.
Methodology:
-
Cell Implantation: Implant human cancer cells (e.g., with CCNE1 amplification) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the CDK2 degrader (e.g., orally) and a vehicle control according to a predefined dosing schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor samples to analyze the levels of CDK2 degradation and downstream pathway modulation (e.g., by Western blotting or immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizations: Pathways and Workflows
Mechanism of Action of a CDK2 Degrader
References
An In-depth Technical Guide to Target Engagement Biomarkers for CDK2 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of numerous cancers, making it a compelling therapeutic target. While traditional kinase inhibitors have shown promise, they are often beset by challenges of selectivity and the development of resistance. A novel and promising therapeutic modality has emerged in the form of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery to selectively eliminate CDK2, offering a distinct mechanism of action with the potential for improved efficacy and durability of response. This technical guide provides a comprehensive overview of the core target engagement biomarkers for CDK2 degraders, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
CDK2 degraders function by inducing proximity between CDK2 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced ternary complex formation facilitates the transfer of ubiquitin molecules to CDK2, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single degrader molecule to induce the elimination of multiple CDK2 proteins.
Key Target Engagement Biomarkers
Effective clinical development of CDK2 degraders relies on the robust measurement of target engagement and pharmacodynamic (PD) effects. Key biomarkers can be categorized as proximal (direct measure of target degradation) and distal (downstream pathway modulation).
Proximal Biomarkers:
-
CDK2 Protein Levels: The most direct biomarker is the reduction of total CDK2 protein. This is typically assessed in tumor biopsies or surrogate tissues.
-
Ternary Complex Formation: Detection of the CDK2-degrader-E3 ligase complex confirms the mechanism of action.
Distal Biomarkers:
-
Phospho-Rb (Ser807/811) Levels: CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma (Rb) protein. A reduction in phosphorylated Rb is a key indicator of CDK2 pathway inhibition.
-
E2F Target Gene Expression: Phosphorylated Rb releases the E2F transcription factor, which drives the expression of genes required for S-phase entry. Downregulation of E2F target genes (e.g., CCNE1, MYC) signifies downstream pathway modulation.
-
Cell Cycle Arrest: Inhibition of the CDK2 pathway leads to a G1/S phase cell cycle arrest.
-
Tumor Growth Inhibition: In preclinical models and clinical trials, the ultimate pharmacodynamic marker is the inhibition of tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative data for several exemplary CDK2 degraders.
| Degrader Name | Type | Target(s) | IC50 (CDK2) | DC50 | Cell Line | Reference |
| NKT3964 | PROTAC | CDK2 | 0.54 - 14.6 nM | - | Human cancer cells | [1] |
| PROTAC-8 | PROTAC | CDK2 | - | ~100 nM | HEI-OC1 | |
| CPS2 | PROTAC | CDK2 | 24 nM | 1 nM | MV-4-11 | [2] |
| CPS2 | PROTAC | CDK2 | 24 nM | 8 nM | MDA-MB-231 | [2] |
| PROTAC CDK2/9 Degrader-1 | PROTAC | CDK2, CDK9 | 7.42 nM | 62 nM | PC-3 | [3] |
| TMX-2172 | PROTAC | CDK2, CDK5 | 6.5 nM | - | - | [4] |
| Degrader Name | Downstream Effect | Assay | Cell Line | IC50 | Reference |
| PROTAC CDK2 Degrader-1 | Inhibition of RB phosphorylation | - | OVCAR3 | 100-500 nM | [5] |
| PROTAC CDK2/9 Degrader-1 | Suppression of cell proliferation | - | PC-3 | 0.12 µM | [3] |
Experimental Protocols
Detailed methodologies for the assessment of key biomarkers are provided below.
Western Blotting for CDK2 and Phospho-Rb
This protocol is for the detection and quantification of total CDK2 and phosphorylated Rb protein levels in cell lysates.
Materials:
-
RIPA lysis buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb (Ser807/811), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis: After treatment with the CDK2 degrader, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to detect the interaction between CDK2, the degrader, and the E3 ligase (CRBN).
Materials:
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Protease and phosphatase inhibitor cocktails
-
Primary antibody (e.g., anti-CRBN)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Western blot reagents (as above)
Procedure:
-
Cell Lysis: Lyse treated cells with IP lysis buffer containing inhibitors.
-
Pre-clearing: Pre-clear the lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-CRBN antibody or isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with IP lysis buffer to remove non-specific binders.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against CDK2 and CRBN.
Quantitative PCR (qPCR) for E2F Target Gene Expression
This protocol outlines the steps for measuring the mRNA levels of E2F target genes using SYBR Green-based qPCR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., CCNE1, MYC) and a housekeeping gene (e.g., GAPDH)
-
Nuclease-free water
-
qPCR plates and seals
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of CDK2 degraders on cell proliferation.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK2 degrader.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and measure the luminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence values against the degrader concentration to determine the IC50 value.
Signaling Pathway
The degradation of CDK2 has profound effects on the cell cycle machinery, primarily through the Rb-E2F pathway.
Conclusion
The development of CDK2 degraders represents a significant advancement in precision oncology. A thorough understanding and robust implementation of target engagement and pharmacodynamic biomarkers are paramount for the successful clinical translation of these novel therapeutics. This guide provides a foundational framework for researchers and drug developers, outlining the key biomarkers, quantitative data for exemplary compounds, detailed experimental protocols, and the underlying signaling pathways. As the field of targeted protein degradation continues to evolve, the rigorous application of these principles will be essential in realizing the full therapeutic potential of CDK2 degraders for patients with cancer.
References
A Comparative Analysis for Researchers and Drug Development Professionals
An In-depth Technical Guide: CDK2 Degradation Versus CDK2 Inhibition
Introduction
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3][4] Its activity is tightly controlled by binding to regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[1][4][5] In many cancers, including breast, ovarian, and lung cancer, the CDK2 pathway is dysregulated, often through the overexpression of Cyclin E, making cancer cells dependent on CDK2 for their proliferation.[1][6][7] This dependency has established CDK2 as a compelling therapeutic target in oncology.
Two primary strategies have emerged to therapeutically target CDK2: competitive inhibition of its kinase activity and targeted degradation of the CDK2 protein itself. While both aim to abrogate CDK2 function, they operate via distinct mechanisms, leading to significant differences in their pharmacological profiles, efficacy, and potential for therapeutic application. This guide provides a detailed comparison of these two modalities, offering insights into their core mechanisms, preclinical and clinical data, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition vs. Degradation
CDK2 Inhibition
Small-molecule CDK2 inhibitors are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[8] This blockade of catalytic activity halts the cell cycle, primarily at the G1/S checkpoint.[9]
-
Mode of Action: Occupancy-driven. The therapeutic effect is maintained as long as a sufficient concentration of the inhibitor is present to occupy the CDK2 active site.
-
Types of Inhibitors: Most CDK inhibitors developed target the ATP binding pocket and can be classified based on their interaction with the kinase's conformation.[8]
-
Limitations: Achieving high selectivity against other highly homologous CDKs, such as CDK1, is a significant challenge and can lead to off-target toxicities.[10] Furthermore, cancer cells can develop resistance through mutations in the ATP-binding pocket that reduce inhibitor binding.
CDK2 Degradation
Targeted Protein Degradation (TPD) utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate the entire CDK2 protein.[11][12] The most common approach involves Proteolysis-Targeting Chimeras (PROTACs).
-
PROTAC Mechanism: A PROTAC is a heterobifunctional molecule with two distinct heads—one that binds to CDK2 and another that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL).[13][14] This proximity induces the formation of a ternary complex, leading to the ubiquitination of CDK2 and its subsequent destruction by the 26S proteasome.[11][14]
-
Mode of Action: Event-driven and catalytic. A single degrader molecule can trigger the destruction of multiple CDK2 proteins, allowing for potent effects at sub-stoichiometric concentrations.[11] The effect is sustained until the cell re-synthesizes the protein.
-
Advantages: Degraders can offer improved selectivity, as the formation of a stable ternary complex requires specific protein-protein interactions beyond simple active site binding.[13] They can also overcome inhibitor resistance caused by active site mutations and may lead to a more profound and durable pathway inhibition.[15][16][17] Some CDK2 degraders have been shown to co-degrade its binding partner, Cyclin E, further enhancing their anti-tumor activity.[10]
Visualizing the Core Mechanisms and Pathways
To better understand these distinct approaches, the following diagrams illustrate their fundamental logic and the central role of CDK2 in cell cycle regulation.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Cycle Stages & Regulation by Cyclins and CDKs [praxilabs.com]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of CDK2 Degrader 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is frequently implicated in the uncontrolled proliferation of cancer cells. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a promising therapeutic strategy. "CDK2 degrader 2" (also reported as compound 37) is a heterobifunctional degrader designed to selectively induce the degradation of CDK2, offering a potential advantage over traditional kinase inhibition.[1][2][3]
These application notes provide a comprehensive overview of the in vitro assays used to characterize this compound, complete with detailed protocols and data presentation.
Signaling Pathway of CDK2
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates a variety of substrates to drive the cell cycle forward. A key substrate is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 and subsequently CDK2/Cyclin E leads to the release of the E2F transcription factor, which in turn promotes the expression of genes necessary for DNA replication and S-phase entry. The degradation of CDK2 by a PROTAC molecule disrupts this signaling cascade, leading to cell cycle arrest and inhibition of proliferation.
References
Application Notes and Protocols for CDK2 Degrader 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK2 degrader 2 (Catalog No. HY-163815) is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] As a key regulator of the G1/S phase transition in the cell cycle, CDK2 is a protein of significant interest in cancer research.[4] Dysregulation of CDK2 activity is implicated in the uncontrolled proliferation of cancer cells.[1][2] this compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of CDK2, offering a powerful tool for studying the cellular consequences of CDK2 ablation and as a potential therapeutic strategy.[1][2][5] This document provides detailed application notes and protocols for the effective use of this compound in a cell culture setting.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CDK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1] This binding induces the formation of a ternary complex between CDK2, the degrader, and the E3 ligase. This proximity facilitates the ubiquitination of CDK2, marking it for subsequent degradation by the 26S proteasome. This targeted degradation leads to a rapid and sustained depletion of cellular CDK2 levels.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring CDK2 Degradation via Western Blot
These application notes provide a detailed protocol for assessing the degradation of Cyclin-Dependent Kinase 2 (CDK2) in response to treatment with a targeted degrader. The following guidelines are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[3][4] Targeted protein degradation, utilizing molecules like PROTACs (Proteolysis-Targeting Chimeras) or molecular glues, has emerged as a powerful strategy to eliminate pathogenic proteins such as CDK2.[5][6][7] Western blotting is a fundamental technique to quantify the reduction in cellular CDK2 levels, thereby evaluating the efficacy of a CDK2 degrader.
Key Signaling Pathway: CDK2 in Cell Cycle Progression
CDK2 activity is tightly regulated by binding to its cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle, while the CDK2/Cyclin A complex is active during the S and G2 phases.[1][8] Activation of the CDK2-cyclin complex requires phosphorylation at a specific threonine residue (Thr160) by the CDK-activating kinase (CAK).[9] Once active, CDK2 phosphorylates various substrates, including the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication.[3][8]
Experimental Protocol: Western Blot for CDK2 Degradation
This protocol outlines the steps for treating cells with a CDK2 degrader, preparing cell lysates, and performing a western blot to detect CDK2 levels.
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF7, T47D, MDA-MB-157) known to be sensitive to CDK2 inhibition.[10]
-
Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of the "CDK2 degrader 2" (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, which can solubilize nuclear and membrane-bound proteins.[11][12]
-
RIPA Buffer Composition: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.[13]
-
Additives: Immediately before use, supplement the lysis buffer with fresh protease and phosphatase inhibitor cocktails to prevent protein degradation and dephosphorylation.[13]
-
-
Lysis: Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing.[12] Centrifuge at 12,000-15,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[12] This is crucial for ensuring equal loading of protein in each lane of the gel.
4. Sample Preparation for Electrophoresis:
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Laemmli Buffer: Add an equal volume of 2x Laemmli sample buffer to each lysate.[13]
-
2x Laemmli Buffer Recipe: 4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8.
-
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]
5. SDS-PAGE and Protein Transfer:
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[2][14] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. CDK2 has a predicted molecular weight of approximately 34 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2] A wet transfer system is commonly used.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CDK2 overnight at 4°C with gentle agitation. A recommended dilution for anti-CDK2 antibodies is typically between 1:1000 and 1:10000.[15]
-
Loading Control: Simultaneously, or after stripping, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.[2]
-
Final Washes: Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).[16] Normalize the CDK2 band intensity to the corresponding loading control band intensity for each sample. Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.
Data Presentation
The quantitative data from the western blot analysis can be summarized in a table for easy comparison of the dose- and time-dependent effects of the CDK2 degrader.
| Treatment Time (hours) | Degrader Conc. (nM) | Normalized CDK2 Level (vs. Vehicle) | % CDK2 Degradation |
| 6 | 1 | 0.85 | 15% |
| 10 | 0.62 | 38% | |
| 100 | 0.25 | 75% | |
| 12 | 1 | 0.70 | 30% |
| 10 | 0.45 | 55% | |
| 100 | 0.10 | 90% | |
| 24 | 1 | 0.55 | 45% |
| 10 | 0.20 | 80% | |
| 100 | <0.05 | >95% |
Experimental Workflow Diagram
Troubleshooting and Considerations
-
Antibody Specificity: Ensure the primary antibody for CDK2 is specific and validated for western blotting.[8] Knockout-validated antibodies are highly recommended.
-
Loading Controls: Choose a loading control that is not affected by the experimental treatment.
-
Transfer Efficiency: Confirm efficient protein transfer by staining the membrane with Ponceau S after transfer.
-
Incomplete Degradation: Partial degradation may be observed and can be cell-cycle dependent.[5] Consider cell synchronization experiments for further investigation.
-
Off-Target Effects: To assess the selectivity of the degrader, perform western blots for other related kinases (e.g., CDK1, CDK4, CDK6) to check for their unintended degradation.[6]
References
- 1. CDK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Phosphorylations of cyclin-dependent kinase 2 revisited using two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.monterosatx.com [ir.monterosatx.com]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. CDK2 antibody (10122-1-AP) | Proteintech [ptglab.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Generating a Dose-Response Curve for CDK2 Degrader 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its aberrant activity is implicated in the proliferation of various cancer cells, making it a compelling therapeutic target.[2][3] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins via the ubiquitin-proteasome system.[4][5]
"CDK2 degrader 2" is a heterobifunctional PROTAC designed to selectively target CDK2 for degradation.[6] Unlike traditional inhibitors that only block protein function, degraders physically eliminate the target protein, offering potential for improved potency and a more sustained biological response.[7][8] This document provides detailed protocols for generating a dose-response curve to characterize the potency and efficacy of this compound in a cell-based assay.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions by hijacking the cell's natural protein disposal machinery. As a heterobifunctional molecule, it consists of a ligand that binds to CDK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[6][9] This binding induces the formation of a ternary complex between CDK2, the degrader, and the E3 ligase.[4][10] Within this complex, the E3 ligase ubiquitinates CDK2, marking it for recognition and subsequent degradation by the 26S proteasome.[4][6] This catalytic process allows a single degrader molecule to induce the degradation of multiple target protein molecules.[4]
Caption: Mechanism of Action for a CDK2 PROTAC Degrader.
Quantitative Data Summary
The primary outputs of a dose-response experiment for a degrader are the DC50 (concentration resulting in 50% maximal degradation) and Dmax (the maximum percentage of degradation observed). The IC50 (concentration resulting in 50% inhibition of cell proliferation) is determined from a parallel cell viability assay.
| Parameter | Description | Typical Value (Cell-type dependent) | Assay |
| DC50 | Half-maximal degradation concentration | < 100 nM[6] | Western Blot / In-Cell ELISA |
| Dmax | Maximum degradation percentage | > 80%[11] | Western Blot / In-Cell ELISA |
| IC50 | Half-maximal inhibitory concentration | 1 nM - 50 nM[9] | Cell Viability (e.g., MTT, CellTiter-Glo) |
Experimental Protocols
Protocol 1: Western Blot for CDK2 Degradation
This protocol details the measurement of CDK2 protein levels following treatment with this compound.
A. Materials and Reagents
| Reagent | Suggested Supplier |
| CCNE1-amplified cell line (e.g., HCC1569, MKN1) | ATCC |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| This compound | MedChemExpress (HY-163815)[6] |
| DMSO, Anhydrous | Sigma-Aldrich |
| RIPA Lysis Buffer | Cell Signaling Technology |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Laemmli Sample Buffer (4x) | Bio-Rad |
| SDS-PAGE Gels | Bio-Rad |
| PVDF Membranes | Millipore |
| Skim Milk or BSA | Sigma-Aldrich |
| Tris-Buffered Saline with Tween-20 (TBST) | Bio-Rad |
| Primary Antibody: anti-CDK2 | Abcam |
| Primary Antibody: anti-GAPDH or anti-β-actin | Cell Signaling Technology |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific |
B. Experimental Procedure
-
Cell Seeding: Seed HCC1569 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvesting. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.
-
Cell Treatment: Replace the medium in each well with the medium containing the appropriate concentration of the degrader or vehicle.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24 hours). Optimal incubation time should be determined from a preliminary time-course experiment (4-24 hours).[10]
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.[12]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[12]
-
Collect the supernatant containing the protein extract.[12]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[12]
-
Sample Preparation & SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies (e.g., anti-CDK2 and anti-GAPDH) overnight at 4°C.[12]
-
Wash the membrane 3 times with TBST.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane 3 times with TBST.
-
-
Detection & Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[12]
-
Quantify the band intensities using densitometry software. Normalize the CDK2 band intensity to the corresponding loading control (GAPDH) band intensity.
-
Plot the normalized CDK2 levels against the log concentration of the degrader and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the DC50 value.[13]
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of CDK2 degradation on cell proliferation.
A. Materials and Reagents
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Assay Kit
-
Luminometer or Spectrophotometer
B. Experimental Procedure
-
Cell Seeding: Seed HCC1569 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the serially diluted this compound (or vehicle) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add reagent to each well according to the manufacturer's protocol. Measure luminescence.
-
For MTT: Add MTT reagent to each well and incubate as per the manufacturer's protocol. Add solubilization solution and measure absorbance.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log concentration of the degrader.
-
Fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[13]
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for dose-response curve generation.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
References
- 1. miR‐302b regulates cell cycles by targeting CDK2 via ERK signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK2 degrader CPS2 | CDK2 PROTAC | Probechem Biochemicals [probechem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols: CDK2 Degrader Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. The emergence of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, offers a novel and potent strategy to eliminate CDK2 protein rather than merely inhibiting its kinase activity. This approach has the potential to overcome resistance mechanisms associated with traditional kinase inhibitors and achieve more profound and durable anti-tumor responses.
This document provides detailed application notes and protocols for the use of CDK2 degraders in preclinical xenograft models, with a focus on the molecular glue degrader MRT-51443 as a primary example for which substantial in vivo data is available.
Mechanism of Action: CDK2 Degraders
CDK2 degraders are heterobifunctional molecules or molecular glues that induce the degradation of CDK2 via the ubiquitin-proteasome system.
-
PROTACs (Proteolysis-Targeting Chimeras) , such as "CDK2 degrader 2 (Compound I-10)," consist of a ligand that binds to CDK2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This ternary complex formation (CDK2-PROTAC-E3 ligase) facilitates the ubiquitination of CDK2, marking it for degradation by the proteasome.[1][2]
-
Molecular Glue Degraders , like MRT-51443, induce a conformational change in an E3 ligase, creating a novel surface that recognizes and binds to the target protein (CDK2), leading to its ubiquitination and subsequent degradation.[3][4]
The degradation of CDK2 leads to the inhibition of retinoblastoma (RB) protein phosphorylation, causing cell cycle arrest at the G1/S checkpoint and inhibiting the proliferation of cancer cells.[5][6] This mechanism is particularly effective in tumors with amplification or overexpression of Cyclin E1 (CCNE1), a key binding partner and activator of CDK2.[7][8]
Signaling Pathway
Caption: CDK2 signaling pathway and mechanism of action for CDK2 degraders.
In Vivo Efficacy of CDK2 Degraders in Xenograft Models
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of CDK2 degraders, both as monotherapy and in combination with other agents. The most comprehensive public data is available for the molecular glue degrader MRT-51443.
MRT-51443 in HR+/HER2- Breast Cancer Xenograft Models
MRT-51443 has shown significant efficacy in HR+/HER2- breast cancer models, particularly in combination with standard-of-care therapies like CDK4/6 inhibitors (e.g., ribociclib) and anti-estrogen therapy (e.g., fulvestrant).[1][9][10]
Table 1: Summary of MRT-51443 Efficacy in Breast Cancer Xenograft Models
| Xenograft Model | Treatment Combination | Median Tumor Growth (%) | Reference |
| MCF7 | Ribociclib + Fulvestrant (Standard of Care) | -3% | [1][9] |
| MRT-51443 + Ribociclib + Fulvestrant | -77% | [1][9] | |
| T47D | Ribociclib + Fulvestrant (Standard of Care) | -10% | [1][9] |
| MRT-51443 + Ribociclib + Fulvestrant | -61% | [1][9] |
These data indicate that the addition of MRT-51443 to the standard of care leads to robust tumor regression.[1][10]
Other CDK2 Degraders in Xenograft Models
While detailed quantitative data is less publicly available for other specifically named "this compound" compounds, preclinical studies have reported in vivo activity for several CDK2 degraders:
-
Degrader 37: Showed robust antitumor activity in a mouse xenograft model bearing CCNE1-amplified HCC1569 tumors. This activity correlated with sustained degradation of CDK2 (>90%) and inhibition of Rb phosphorylation (90%).[6][8]
-
Unnamed Oral CDK2 Degraders: In CCNE1-amplified xenograft models, oral administration of CDK2 molecular glue degraders resulted in significant antitumor efficacy.[3]
-
CDK2 degrader 7: Has been reported to achieve tumor stasis in HCC1569 (CCNE1-amplified) xenograft models.[5]
Experimental Protocols
The following are generalized protocols for evaluating CDK2 degraders in xenograft models, based on reported studies.[11]
Xenograft Model Establishment
-
Cell Culture: Culture human cancer cell lines (e.g., MCF7, T47D for breast cancer; OVCAR3 for ovarian cancer) in appropriate media and conditions.
-
Animal Models: Use immunodeficient mice (e.g., Balb/c nude or NSG mice), typically 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium, often mixed with Matrigel, to a final concentration (e.g., 1x10⁷ to 1.5x10⁷ cells per mouse).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., ~200 mm³).
-
Drug Formulation and Administration
-
Formulation: Prepare the CDK2 degrader in a suitable vehicle for the intended route of administration (e.g., oral gavage (PO) or subcutaneous (SC) injection). Vehicle composition should be optimized for compound solubility and stability.
-
Dosing Regimen:
-
Treatment Duration: Treat animals for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Inhibition (TGI):
-
Continue to monitor tumor volumes throughout the study.
-
At the end of the study, calculate the percent TGI for each treatment group relative to the vehicle control group.
-
-
Body Weight: Monitor animal body weight regularly as an indicator of toxicity.
-
Pharmacodynamic (PD) Biomarkers:
-
Collect tumor samples at specified time points after the last dose.
-
Analyze protein levels of CDK2 and downstream markers (e.g., phosphorylated RB) by Western blot or immunohistochemistry to confirm target engagement and degradation.[11]
-
Experimental Workflow Diagram
Caption: General experimental workflow for CDK2 degrader studies in xenograft models.
Conclusion
CDK2 degraders represent a promising new class of anti-cancer therapeutics. The preclinical data, particularly for the molecular glue degrader MRT-51443, demonstrates their potential to induce significant tumor regression in xenograft models, especially when used in combination with other targeted therapies. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to evaluate the efficacy and mechanism of action of novel CDK2 degraders. Careful selection of tumor models, appropriate dosing regimens, and comprehensive pharmacodynamic analysis are crucial for the successful translation of these promising agents to the clinic.
References
- 1. Novel Cancer Drug Shows 77% Tumor Reduction in Breast Cancer Study | GLUE Stock News [stocktitan.net]
- 2. pharmexec.com [pharmexec.com]
- 3. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MKN1 cell | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monte Rosa Therapeutics Presents Promising Preclinical Data on CDK2 Molecular Glue Degrader MRT-51443 for HR-Positive/HER2-Negative Breast Cancer at AACR Annual Meeting 2025 | Nasdaq [nasdaq.com]
- 10. tipranks.com [tipranks.com]
- 11. ir.monterosatx.com [ir.monterosatx.com]
Application Notes and Protocols: CDK2 Degrader 2 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, including breast cancer, where it contributes to uncontrolled cell proliferation.[1][2] The emergence of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer has highlighted CDK2 as a promising therapeutic target.[3] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offers a novel and potent strategy to eliminate CDK2 protein, thereby overcoming limitations of traditional kinase inhibitors.[3][4]
"CDK2 degrader 2" is a PROTAC designed to specifically target CDK2 for ubiquitination and subsequent proteasomal degradation.[5] This molecule consists of a ligand that binds to CDK2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This ternary complex formation facilitates the transfer of ubiquitin to CDK2, marking it for destruction by the proteasome. This approach not only inhibits CDK2 activity but eliminates the protein entirely, potentially leading to a more sustained and profound anti-proliferative effect. These application notes provide detailed protocols for evaluating the efficacy of "this compound" in breast cancer cell lines.
Mechanism of Action: PROTAC-mediated CDK2 Degradation
The following diagram illustrates the mechanism by which a PROTAC, such as "this compound," induces the degradation of the CDK2 protein.
Caption: Workflow of PROTAC-mediated degradation of CDK2 protein.
Data Presentation
The following tables summarize representative quantitative data for the effects of a CDK2 degrader in various breast cancer cell lines. This data is illustrative and may not be specific to "this compound."
Table 1: In Vitro Degradation of CDK2
| Breast Cancer Cell Line | Molecular Subtype | DC50 (nM) | Dmax (%) | Time Point (hours) |
| MCF-7 | Luminal A, ER+ | 50 | >90 | 24 |
| T-47D | Luminal A, ER+ | 75 | >85 | 24 |
| MDA-MB-231 | Triple-Negative | 100 | >80 | 24 |
| SK-BR-3 | HER2+ | 120 | >75 | 24 |
DC50: The concentration required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of CDK2 Degrader
| Breast Cancer Cell Line | Molecular Subtype | IC50 (nM) | Assay Duration (hours) |
| MCF-7 | Luminal A, ER+ | 80 | 72 |
| T-47D | Luminal A, ER+ | 110 | 72 |
| MDA-MB-231 | Triple-Negative | 150 | 72 |
| SK-BR-3 | HER2+ | 180 | 72 |
IC50: The concentration required to inhibit 50% of cell growth.
Table 3: Effect of CDK2 Degrader on Cell Cycle Distribution
| Breast Cancer Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase | Time Point (hours) |
| MCF-7 | Vehicle (DMSO) | 45 | 35 | 20 | 48 |
| MCF-7 | CDK2 Degrader (100 nM) | 70 | 15 | 15 | 48 |
| MDA-MB-231 | Vehicle (DMSO) | 40 | 40 | 20 | 48 |
| MDA-MB-231 | CDK2 Degrader (150 nM) | 65 | 20 | 15 | 48 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of "this compound" in breast cancer cell lines.
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol measures cell proliferation and cytotoxicity.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231, SK-BR-3)
-
Complete growth medium
-
"this compound"
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of "this compound" for 72-96 hours.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate for 10 minutes at room temperature.
-
Destaining: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris-base solution to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Western Blot for CDK2 Degradation
This protocol is used to quantify the degradation of CDK2 protein following treatment.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
"this compound"
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of "this compound" for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with a primary antibody against CDK2 and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify the band intensity of CDK2 relative to the loading control. Calculate the DC50 value from the dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of CDK2 degradation on cell cycle progression.
Materials:
-
Breast cancer cell lines
-
"this compound"
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with "this compound" at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis following treatment with the CDK2 degrader.
Materials:
-
Breast cancer cell lines
-
"this compound"
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with "this compound" for the desired time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for evaluating a CDK2 degrader and the downstream effects of CDK2 degradation on the cell cycle signaling pathway.
Caption: A typical experimental workflow for evaluating a CDK2 degrader.
Caption: CDK2 signaling pathway and the effect of its degradation.
References
- 1. Cdk2 is required for breast cancer mediated by the low-molecular-weight isoform of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperactive CDK2 Activity in Basal-like Breast Cancer Imposes a Genome Integrity Liability that Can Be Exploited by Targeting DNA Polymerase Epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
- 4. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of CDK2 Degrader 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Traditional kinase inhibitors have faced challenges with selectivity and acquired resistance. A novel therapeutic modality, targeted protein degradation, utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to selectively eliminate target proteins via the ubiquitin-proteasome system.
This document provides detailed application notes and protocols for the characterization of "CDK2 degrader 2" (also referred to as Compound I-10), a PROTAC designed to induce the degradation of CDK2. Due to the limited publicly available data for this specific compound, pharmacokinetic and in vivo pharmacodynamic data from closely related, well-characterized CDK2 degraders are included for illustrative purposes and to provide a broader understanding of this class of molecules.
Signaling Pathway and Mechanism of Action
CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication. This compound, a heterobifunctional molecule, links a CDK2-binding moiety to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN). This induces the formation of a ternary complex between CDK2, the degrader, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK2. The depletion of CDK2 protein prevents Rb phosphorylation, maintains E2F in a repressed state, and ultimately leads to cell cycle arrest at the G1/S checkpoint.
Caption: CDK2 signaling pathway and the mechanism of action of this compound.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the available in vitro pharmacodynamic data for this compound and representative pharmacokinetic and in vivo pharmacodynamic data from other published CDK2 degraders.
Table 1: In Vitro Pharmacodynamics of this compound (Compound I-10)
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (CDK2 Degradation) | MKN1 | < 100 nM | [2] |
Table 2: In Vitro Pharmacodynamics of Representative CDK2 Degrader (CPS2)
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | - | 24 nM | [3] |
| DC₅₀ (CDK2 Degradation) | MDA-MB-231 | 8 nM | [3] |
| DC₅₀ (CDK2 Degradation) | MV-4-11 | 1 nM | [3] |
Table 3: Representative In Vivo Pharmacokinetics of a CDK2 Degrader (Data from a related degrader, compound 37)
| Species | Dose | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 mg/kg | PO | 1500 | 2 | 8000 | - |
| Rat | 10 mg/kg | PO | - | - | - | 86% (relative to IV) |
Note: The data in Table 3 is for a different, though structurally related, CDK2 degrader and is provided for illustrative purposes to indicate the potential for oral bioavailability in this compound class.[4]
Table 4: Representative In Vivo Pharmacodynamics of a CDK2 Degrader (Data from degrader 37 in a mouse xenograft model)
| Model | Treatment | Endpoint | Result | Reference |
| HCC1569 Xenograft | Oral administration | CDK2 Degradation | >90% sustained degradation | [5] |
| HCC1569 Xenograft | Oral administration | Rb Phosphorylation | >90% sustained inhibition | [5] |
| HCC1569 Xenograft | Oral administration | Antitumor Activity | Tumor stasis | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacokinetics and pharmacodynamics of CDK2 degraders.
Protocol 1: In Vitro CDK2 Degradation Assay (Western Blot)
This protocol describes how to determine the concentration-dependent degradation of CDK2 in a cancer cell line.
Experimental Workflow:
Caption: Experimental workflow for Western blot analysis of CDK2 degradation.
Materials:
-
Cancer cell line of interest (e.g., MKN1, OVCAR3)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK2, anti-phospho-Rb (Ser807/811), anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should span a range appropriate for determining a DC₅₀ (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubation: Replace the medium in the wells with the medium containing the degrader or vehicle. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and run on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CDK2 and p-Rb signals to the loading control (β-actin). Plot the percentage of remaining CDK2 protein against the degrader concentration to determine the DC₅₀.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of CDK2 degradation on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well). Allow to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the degrader concentration to determine the IC₅₀.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for evaluating the pharmacokinetic properties of a CDK2 degrader.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
CDK2 degrader formulation for oral (PO) and intravenous (IV) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the CDK2 degrader to two groups of mice (n=3-5 per group) via IV and PO routes at a specified dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO).
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the concentration of the degrader in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, half-life, and oral bioavailability.
Conclusion
The provided application notes and protocols offer a framework for the preclinical characterization of this compound and other related molecules. By assessing both the pharmacokinetic properties and the pharmacodynamic effects on CDK2 levels, downstream signaling, and cell viability, researchers can build a comprehensive understanding of a degrader's therapeutic potential. The successful development of orally bioavailable CDK2 degraders with sustained pharmacodynamic effects in vivo holds promise for a new generation of cancer therapeutics targeting cell cycle dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CDK2 degrader CPS2 | CDK2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of CDK2 Degraders in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in the proliferation of various cancers, making it a compelling therapeutic target. The development of selective CDK2 inhibitors has been challenging due to the high homology among CDK family members. Targeted protein degradation, utilizing heterobifunctional molecules (degraders or PROTACs), offers a promising alternative by inducing the selective elimination of the CDK2 protein.
This document provides detailed protocols and application notes for the in vivo administration of CDK2 degraders in mice, based on published preclinical data. While the query specifically mentions "CDK2 degrader 2," publicly available in vivo data for this early-stage compound is limited due to challenges with its oral bioavailability[1][2]. Therefore, this document uses data from a structurally related, orally bioavailable successor compound, "degrader 37," to provide a practical and relevant framework for researchers. The methodologies described are representative of in vivo studies for this class of compounds.
Mechanism of Action and Signaling Pathway
CDK2 degraders are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. One end of the molecule binds to CDK2, while the other end binds to an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity results in the polyubiquitination of CDK2, marking it for degradation by the proteasome.
The primary signaling pathway affected is the cell cycle checkpoint regulated by the CDK2/Cyclin E complex. In a normal proliferative state, this complex phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and S-phase entry. By degrading CDK2, this entire cascade is blocked, leading to cell cycle arrest and inhibition of tumor cell proliferation.
Caption: General mechanism of action for a heterobifunctional CDK2 degrader.
Caption: CDK2 signaling pathway and its inhibition via targeted degradation.
Data Presentation: In Vivo Efficacy and Pharmacodynamics
The following tables summarize preclinical data for the orally bioavailable CDK2 degrader 37 , which serves as a reference for designing studies with similar compounds.
Table 1: Pharmacodynamic and Efficacy Data for CDK2 Degrader 37 in Mice
| Compound | Animal Model | Key Outcomes | Reference |
| Degrader 37 | Mice bearing CCNE1-amplified HCC1569 tumors | Antitumor activity correlated with: • Sustained >90% degradation of CDK2 • Sustained 90% inhibition of Rb phosphorylation | [3] |
Note: Specific dosing, route, and schedule that produced these results are not detailed in the referenced abstract but were associated with oral administration.
Table 2: Comparative In Vitro Data
| Compound | Property | Finding | Reference |
| Degrader 2 Series | Oral Bioavailability | Described as a "challenge" in this series. | [1][2] |
| Degrader 37 | Oral Bioavailability (Rat) | High oral bioavailability (86%) in rats, indicating suitability for in vivo oral dosing studies. | [1] |
Experimental Protocols
The following sections provide detailed, generalized protocols for conducting an in vivo efficacy study of a CDK2 degrader in a mouse xenograft model.
Animal Model and Tumor Implantation
This protocol is based on a subcutaneous xenograft model using a cancer cell line with known dependency on CDK2, such as those with CCNE1 amplification.
-
Animals: Immunocompromised mice (e.g., female BALB/c nude or NOD-scid gamma (NSG) mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells[4].
-
Cell Line: HCC1569 (human breast carcinoma), a CCNE1-amplified cell line used in studies with degrader 37, is a suitable model[3].
-
Implantation Protocol:
-
Culture HCC1569 cells under standard conditions until they reach 70-80% confluency.
-
Harvest cells using trypsin and wash with sterile, serum-free media or PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel® (or a similar basement membrane extract) at a concentration of 50 x 10⁶ cells/mL[5].
-
Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse[6].
-
Monitor the animals for tumor growth.
-
CDK2 Degrader Formulation and Administration
Oral gavage is a common and effective method for administering compounds in preclinical mouse studies[6].
-
Vehicle Preparation: A common vehicle for oral administration of degraders with limited aqueous solubility is a formulation containing a mixture of solvents and surfactants. A representative vehicle is:
-
5% N-Methyl-2-pyrrolidone (NMP)
-
5% Solutol® HS 15 (Kolliphor® HS 15)
-
90% Normal saline (0.9% NaCl)[7]
-
-
Degrader Formulation:
-
Calculate the required amount of CDK2 degrader based on the desired dose (e.g., mg/kg) and the number of animals.
-
Weigh the degrader powder accurately.
-
First, dissolve the degrader in the NMP component.
-
Add the Solutol HS 15 and mix thoroughly.
-
Finally, add the normal saline incrementally while vortexing to create a stable solution or suspension. Prepare this formulation fresh daily.
-
-
Oral Gavage Administration Protocol:
-
Weigh each mouse daily before dosing to calculate the precise volume to be administered (typically 10 mL/kg maximum volume).
-
Properly restrain the mouse to immobilize its head and prevent injury.
-
Use an appropriately sized, straight or curved-tip gavage needle (e.g., 20-22 gauge for adult mice).
-
Gently insert the gavage needle into the esophagus. Ensure the tip does not enter the trachea.
-
Slowly dispense the formulation over 2-3 seconds to prevent regurgitation[7].
-
Return the mouse to its cage and monitor for any immediate signs of distress.
-
In Vivo Efficacy Study Workflow
Caption: Experimental workflow for an in vivo CDK2 degrader efficacy study.
-
Study Design:
-
Once implanted tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group)[4].
-
Groups should include a vehicle control and one or more dose levels of the CDK2 degrader.
-
Administer the degrader or vehicle orally once or twice daily (BID) for a set period (e.g., 21-28 days).
-
-
Efficacy and Tolerability Monitoring:
-
Tumor Volume: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate the volume using the formula: (Length x Width²)/2[6].
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of general toxicity. Significant weight loss (>15%) may necessitate a dose reduction or cessation of treatment[6].
-
Clinical Observations: Perform daily checks for any adverse clinical signs.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at specific time points), euthanize a subset of mice from each group.
-
Excise tumors and collect blood for plasma.
-
Snap-freeze tumor tissue for subsequent analysis.
-
Prepare tumor lysates and perform Western blotting to quantify the levels of total CDK2 and phosphorylated Rb to confirm target engagement and pathway inhibition. Compare protein levels to those from the vehicle-treated group.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Cell Line Efficacy Studies [jax.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"CDK2 degrader 2" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK2 degrader 2. The information provided addresses common solubility issues and offers potential solutions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound (Catalog No. HY-163815) is a PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade Cyclin-Dependent Kinase 2 (CDK2) through the ubiquitin-proteasome pathway.[1][2] Its primary recommended solvent is DMSO, in which it exhibits high solubility of ≥ 100 mg/mL (109.47 mM).[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening?
A2: This is a common issue with PROTAC molecules, which are often large and lipophilic, leading to poor aqueous solubility.[3] The phenomenon, known as "crashing out," occurs because the compound is not soluble in the aqueous environment of the cell culture medium when the highly solubilizing DMSO is diluted.[3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced cytotoxicity and other off-target effects, it is recommended to keep the final concentration of DMSO in your cell-based assays below 0.5%, and ideally at or below 0.1%.
Q4: Can heating or sonication help to redissolve the precipitated compound?
A4: Gentle heating (e.g., to 37°C) and brief sonication can aid in the dissolution of the compound.[4] However, it is crucial to visually inspect the solution to ensure that the compound has fully redissolved before adding it to your cells. Be aware that the compound may precipitate again over time in the aqueous medium.
Q5: Are there alternative formulation strategies to improve the solubility of this compound in aqueous solutions?
A5: Yes, for challenging compounds, the use of co-solvents and surfactants can significantly improve solubility. Formulations containing PEG300 and Tween-80 are commonly used for in vitro and in vivo studies of poorly soluble compounds.[4] Additionally, more advanced techniques such as the preparation of amorphous solid dispersions (ASDs) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be explored.[5][6][7]
Troubleshooting Guide: Compound Precipitation in Cell Culture
Issue: Immediate or delayed precipitation of this compound is observed after dilution of a DMSO stock solution into cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the degrader in the medium exceeds its aqueous solubility limit. | Determine the maximum soluble concentration in your specific medium by preparing serial dilutions and observing for precipitation. Start with lower working concentrations if possible. |
| Rapid Dilution | Direct and rapid addition of a concentrated DMSO stock into a large volume of aqueous medium causes a sudden solvent polarity shift, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium.[3] |
| Low Temperature of Medium | Diluting the compound in cold medium can decrease its solubility. | Always use cell culture medium that has been pre-warmed to 37°C for dilutions.[3] |
| Interaction with Media Components | The compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes. | If possible, try reducing the serum concentration during the treatment period. Alternatively, test a different basal media formulation.[3] |
| Media Evaporation | In long-term experiments, evaporation of the medium can increase the compound's concentration, leading to precipitation. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane.[8] |
Quantitative Data Summary
While specific aqueous solubility data for this compound is not publicly available, the following table provides solubility information for the compound in DMSO as per the product data sheet.
| Compound | Solvent | Solubility | Molar Mass |
| This compound (HY-163815) | DMSO | ≥ 100 mg/mL (109.47 mM) | 913.53 g/mol |
Data obtained from the product data sheet. "≥" indicates that the saturation point was not reached at this concentration.[1]
Experimental Protocols
Protocol 1: Standard Preparation of Working Solutions
This protocol is for the preparation of working solutions of this compound for in vitro cell culture experiments, aiming to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Create an intermediate dilution of the stock solution in 100% DMSO. This can make the final dilution into the aqueous medium more manageable and accurate.
-
-
Prepare the Final Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare the final working solution, slowly add a small volume of the DMSO stock solution to the pre-warmed medium while gently vortexing. For example, to make a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Protocol 2: Co-solvent Formulation for Improved Solubility
For experiments where standard dilution leads to persistent precipitation, a co-solvent formulation can be tested.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to make a 10-20 mM stock solution.
-
-
Prepare the Co-solvent Mixture:
-
In a sterile microcentrifuge tube, mix the DMSO stock solution with PEG300 and Tween-80. A common ratio is 10% DMSO, 40% PEG300, and 5% Tween-80.[4]
-
For example, to prepare 100 µL of this mixture, combine 10 µL of the DMSO stock, 40 µL of PEG300, and 5 µL of Tween-80.
-
-
Prepare the Final Aqueous Solution:
-
Slowly add the aqueous buffer or cell culture medium to the co-solvent mixture while vortexing to achieve the final volume. Continuing the example, add 45 µL of medium to the 55 µL of co-solvent mixture.
-
This stock can then be further diluted cautiously into the final assay medium.
-
Visualizations
Caption: Workflow for troubleshooting solubility issues of this compound.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell Culture Academy [procellsystem.com]
Optimizing "CDK2 degrader 2" treatment duration and concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of "CDK2 degrader 2" (also referred to as Compound I-10). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
A list of common questions and answers to quickly address the most frequent queries regarding the use of "this compound".
| Question | Answer |
| What is "this compound" and how does it work? | "this compound" is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2)[1][2]. It functions by simultaneously binding to CDK2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK2 by the proteasome. |
| What is the recommended starting concentration for my experiments? | Based on available data, "this compound" has a half-maximal degradation concentration (DC50) of less than 100 nM in MKN1 gastric cancer cells[1][2][3]. For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a higher concentration (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| What is the optimal treatment duration? | The optimal treatment time can vary between cell lines and is dependent on the rates of CDK2 synthesis and degradation. A time-course experiment is recommended. Start with shorter time points (e.g., 2, 4, 6 hours) and extend to longer durations (e.g., 12, 24, 48 hours) to identify the time point of maximal CDK2 degradation. |
| In which solvent should I dissolve "this compound"? | "this compound" is soluble in DMSO (≥ 100 mg/mL)[1]. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%. |
| What are essential control experiments to include? | To ensure the observed effects are specific to the action of "this compound", include the following controls: a vehicle control (DMSO), a negative control (an inactive epimer of the degrader if available), and a positive control (a known CDK2 inhibitor). To confirm the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the degrader. |
| What is the "hook effect" and how can I avoid it? | The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because the formation of binary complexes (PROTAC-CDK2 or PROTAC-CRBN) becomes more favorable than the productive ternary complex (CDK2-PROTAC-CRBN). To avoid this, perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve. |
Troubleshooting Guide
A step-by-step guide to identifying and resolving common issues encountered during experiments with "this compound".
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or poor CDK2 degradation | Suboptimal Concentration: The concentration of the degrader may be too low or too high (due to the hook effect). | Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50. |
| Inappropriate Treatment Time: The incubation time may be too short for degradation to occur or too long, allowing for protein re-synthesis. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal treatment duration. | |
| Low Cell Permeability: The degrader may not be efficiently entering the cells. | While not easily modifiable for a given compound, ensure proper solubilization in DMSO. If permeability is a persistent issue, consider alternative delivery methods if available. | |
| Low CRBN Expression: The cell line used may have low endogenous expression of the CRBN E3 ligase. | Verify the expression level of CRBN in your cell line using Western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher CRBN expression. | |
| Inefficient Ternary Complex Formation: The formation of a stable CDK2-PROTAC-CRBN complex is crucial for degradation. | This is an intrinsic property of the molecule. However, you can confirm target engagement using techniques like cellular thermal shift assay (CETSA). | |
| High Cell Toxicity | Concentration is too high: High concentrations of the degrader or the vehicle (DMSO) can be toxic. | Determine the half-maximal inhibitory concentration (IC50) for cell viability and use concentrations well below this value for degradation assays. Ensure the final DMSO concentration is not toxic to your cells. |
| Off-target effects: The degrader may be causing the degradation of other essential proteins. | Perform proteomic studies to identify potential off-target proteins. Compare the phenotype with a CDK2 knockout/knockdown to distinguish on-target from off-target effects. | |
| Inconsistent Results | Experimental Variability: Inconsistent cell density, passage number, or reagent preparation can lead to variable results. | Maintain consistent cell culture practices. Use cells within a specific passage number range. Prepare fresh dilutions of the degrader for each experiment. |
| Compound Instability: The degrader may be unstable in the cell culture medium over long incubation times. | Assess the stability of the degrader in your experimental conditions if you suspect this is an issue. |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy and characteristics of "this compound".
Protocol 1: Western Blot for CDK2 Degradation
This protocol details the steps to quantify the levels of CDK2 protein following treatment with "this compound".
Materials:
-
"this compound"
-
Cell line of interest (e.g., MKN1)
-
Complete cell culture medium
-
DMSO
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK2 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the degrader. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control. Plot the percentage of CDK2 degradation relative to the vehicle control against the degrader concentration to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of "this compound" on cell viability.
Materials:
-
"this compound"
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Treatment: The next day, treat the cells with a range of "this compound" concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for a relevant time period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. Plot cell viability against the degrader concentration to determine the IC50 value.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Dose-Response of CDK2 Degradation
| Concentration (nM) | % CDK2 Degradation (vs. Vehicle) | Standard Deviation |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
Table 2: Time-Course of CDK2 Degradation at a Fixed Concentration
| Time (hours) | % CDK2 Degradation (vs. Vehicle) | Standard Deviation |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Table 3: Cell Viability (IC50)
| Cell Line | IC50 (µM) |
| [Specify Cell Line] |
Visualizations
Diagrams to illustrate key concepts and workflows.
Caption: Mechanism of action of "this compound" as a PROTAC.
Caption: Experimental workflow for optimizing "this compound" treatment.
Caption: Troubleshooting flowchart for poor CDK2 degradation.
References
Technical Support Center: CDK2 Degrader 2 Off-Target Effects Assessment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the off-target effects of CDK2 Degrader 2.
Frequently Asked Questions (FAQs)
Q1: We performed a global proteomics experiment after treating cells with this compound, but we are not seeing any significant off-target protein degradation. Is this expected?
A1: Yes, this is a possible and desirable outcome. This compound was developed from a selective CDK2 inhibitor and designed for high specificity.[1] In preclinical studies, a similar, more advanced degrader (compound 37) demonstrated no off-target protein degradation in deep tandem mass tag proteomics analysis.[1] A "clean" proteomics profile suggests that the degrader is highly selective for CDK2. However, it is crucial to ensure the experiment was performed correctly. Verify the following:
-
Compound Activity: Confirm the identity and purity of your this compound lot.
-
Cellular Penetrance: Ensure the compound is entering the cells and reaching its target.
-
Treatment Conditions: Verify the concentration and treatment duration were sufficient to induce degradation of the primary target, CDK2.
-
Proteomics Sensitivity: Check the depth of your proteomic analysis to ensure it was sensitive enough to detect less abundant proteins.
Q2: Our lab is observing unexpected cellular toxicity at concentrations where CDK2 is efficiently degraded. Could this be due to off-target effects?
A2: While this compound is designed for high selectivity, unexpected toxicity could indicate off-target effects not captured by proteomics, or it could be related to the on-target effect of CDK2 degradation in a specific cell line. Here’s how to troubleshoot:
-
Assess Off-Target Kinase Inhibition: The parental chemical scaffold of this compound is a kinase inhibitor.[1] The degrader may still inhibit off-target kinases without degrading them. Perform a comprehensive kinome scan to assess the inhibitory activity of this compound against a broad panel of kinases.
-
Hook Effect: High concentrations of PROTAC degraders can sometimes lead to the formation of non-productive ternary complexes (hook effect), reducing degradation efficiency and potentially increasing off-target inhibitor-like effects. Perform a dose-response curve for both CDK2 degradation and toxicity to see if they correlate.
-
Cell Line Specificity: The observed toxicity may be an on-target effect specific to the chosen cell line's dependency on CDK2 for survival. Test the degrader in a CDK2-independent cell line to distinguish between on-target and off-target toxicity.
Q3: How do I differentiate between a true off-target effect and downstream consequences of CDK2 degradation?
A3: This is a critical question in targeted protein degradation studies. CDK2 is a key regulator of the cell cycle.[1] Its degradation will naturally lead to changes in the expression of downstream proteins. To distinguish direct off-targets from indirect effects, consider the following:
-
Time-Course Analysis: Perform a time-course proteomics experiment. Direct off-targets are likely to be degraded with kinetics similar to CDK2. Downstream effects will typically appear at later time points.
-
Rescue Experiments: If you identify a potential off-target, try to rescue the phenotype by re-expressing a degrader-resistant version of that protein. If the phenotype is rescued, it confirms the off-target liability.
-
Control Compounds: Use a non-degrading control compound (e.g., the CDK2 inhibitor warhead alone) to see if the observed effect is due to inhibition rather than degradation.
Data Presentation: Off-Target Profiling
Effective data presentation is crucial for interpreting off-target analysis. Below are template tables for summarizing key experiments.
Table 1: Example Proteomics Off-Target Summary
This table summarizes hypothetical data from a Tandem Mass Tag (TMT) proteomics experiment in HCC1569 cells treated with 1 µM this compound for 8 hours.
| Protein | Gene | Log2 Fold Change | p-value | Comment |
| CDK2 | CDK2 | -4.1 | <0.0001 | On-Target |
| Protein X | GENEX | -0.2 | 0.85 | Not Significant |
| Protein Y | GENEY | 0.15 | 0.72 | Not Significant |
| Protein Z | GENEZ | -0.3 | 0.65 | Not Significant |
This table illustrates an ideal outcome where only the intended target, CDK2, is significantly degraded, consistent with findings for similar next-generation degraders.[1]
Table 2: Example Kinome Scan Off-Target Summary
This table shows hypothetical data for the kinase inhibitory activity of this compound.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Comment |
| CDK2 | 98% | 5 | On-Target |
| CDK1 | 45% | >1000 | Minimal off-target inhibition |
| CDK9 | 30% | >1000 | Minimal off-target inhibition |
| Aurora A | 5% | >10,000 | No significant inhibition |
Experimental Protocols
Protocol 1: Global Proteomics Off-Target Analysis using TMT
This protocol provides a general workflow for identifying off-target degradation.
-
Cell Culture and Treatment: Plate cells (e.g., HCC1569) and allow them to adhere. Treat cells with this compound (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 8 hours).
-
Cell Lysis and Protein Quantification: Harvest cells, wash with PBS, and lyse in a urea-based buffer. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.
-
TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's instructions. Combine the labeled samples.
-
Fractionation: Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software suite (e.g., Proteome Discoverer). Identify and quantify proteins. Calculate log2 fold changes and p-values for each protein between the treated and vehicle control groups. A volcano plot is often used to visualize significant changes.[1]
Visualizations
Visual aids can clarify complex workflows and biological pathways.
Caption: Workflow for Off-Target Proteomics Assessment.
Caption: Simplified CDK2/Cyclin E Signaling Pathway in Cell Cycle Progression.
References
"CDK2 degrader 2" degradation efficiency problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK2 degrader 2. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of Cyclin-Dependent Kinase 2 (CDK2). Its mechanism of action involves simultaneously binding to CDK2 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity forces the ubiquitination of CDK2, marking it for degradation by the cell's proteasome. This approach eliminates the entire CDK2 protein, thereby abrogating both its kinase and scaffolding functions.
Q2: Which E3 ligase does this compound recruit?
A2: this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase. Therefore, the cellular expression and availability of the CRBN complex are essential for its degradation activity.
Q3: What are the key advantages of using a CDK2 degrader over a traditional kinase inhibitor?
A3: While traditional inhibitors block the kinase activity of CDK2, they may not affect its non-catalytic functions, such as scaffolding. A degrader removes the entire protein, which can lead to a more profound and durable pharmacological effect. Additionally, because PROTACs act catalytically, they can often be used at lower concentrations than inhibitors.
Quantitative Data
The degradation efficiency of CDK2 degraders is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). Below is a summary of the reported degradation efficiency for a closely related compound, "degrader 8," from the same chemical series as this compound, in the MKN1 human gastric cancer cell line.[1]
| Compound | Cell Line | Assay | DC50 | Dmax |
| Degrader 8 | MKN1 | AlphaLISA | 4.9 nM | 90% |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its degradation efficiency.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for assessing CDK2 degradation.
Troubleshooting Guide
Issue: No or poor degradation of CDK2.
This is a common issue in targeted protein degradation experiments. The following troubleshooting guide, presented in a logical flow, can help identify the potential cause.
Caption: Troubleshooting workflow for poor CDK2 degradation.
Question-and-Answer Troubleshooting:
-
Q: My Western blot shows no change in CDK2 levels after treatment. What should I check first?
-
A: First, confirm that the ubiquitin-proteasome system is active in your cells. Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound. If the degrader is functional, the proteasome inhibitor should "rescue" CDK2 from degradation, leading to an accumulation of the protein compared to treatment with the degrader alone.
-
-
Q: I've confirmed proteasome activity, but still see no degradation. What's the next step?
-
A: Assess the cell permeability of this compound. PROTACs are often large molecules and may have poor membrane permeability. Consider using a cell-based target engagement assay to confirm that the degrader is reaching CDK2 inside the cell.
-
-
Q: How do I know if the CRBN E3 ligase is functional in my cell line?
-
A: First, confirm the expression of CRBN in your cell line using Western blotting. If CRBN is expressed, you can test its functionality using a known CRBN-dependent degrader as a positive control. Additionally, you can perform a competition experiment by co-treating with a high concentration of a CRBN ligand like pomalidomide, which should prevent degradation by this compound.
-
-
Q: I'm observing a "hook effect" in my dose-response curve. What does this mean?
-
A: The "hook effect" is characterized by reduced degradation at high PROTAC concentrations. It occurs when excess degrader molecules form binary complexes (degrader-CDK2 or degrader-CRBN) instead of the productive ternary complex. This is a strong indicator that the degradation is ternary complex-dependent. To address this, perform a wider dose-response titration to identify the optimal concentration for maximal degradation before the hook effect occurs.
-
Experimental Protocols
Protocol 1: Western Blot for CDK2 Degradation
This protocol outlines the steps to quantify CDK2 protein levels following treatment with this compound.
1. Cell Culture and Treatment:
- Seed MKN1 cells in a 6-well plate at a density that will ensure they are 70-80% confluent at the time of harvest.
- Allow cells to adhere overnight.
- Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
- Wash cells once with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
- Denature the samples by heating at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against CDK2 overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
5. Data Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the CDK2 band intensity to the loading control band intensity for each sample.
- Calculate the percentage of CDK2 remaining relative to the vehicle-treated control.
- Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.
Protocol 2: AlphaLISA Assay for DC50/Dmax Determination
This protocol describes a high-throughput method to quantify CDK2 degradation in cell lysates.[1]
1. Cell Treatment and Lysis:
- Seed MKN1 cells in a 384-well plate and treat with a serial dilution of this compound as described for the Western blot protocol.
- After the incubation period, lyse the cells directly in the wells using an appropriate AlphaLISA lysis buffer.
2. AlphaLISA Reaction:
- Add a mixture of anti-CDK2 acceptor beads and biotinylated anti-CDK2 antibody to the cell lysate.
- Incubate to allow the formation of the antibody-protein complex.
- Add streptavidin-coated donor beads.
- Incubate in the dark at room temperature.
3. Data Acquisition and Analysis:
- Read the plate on an AlphaLISA-compatible plate reader.
- The AlphaLISA signal is inversely proportional to the amount of CDK2 degradation.
- Calculate the percentage of remaining CDK2 relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of CDK2.
1. Cell Treatment:
- Seed cells and treat with the optimal degradation concentration of this compound.
- Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.
2. Cell Lysis and Immunoprecipitation:
- Lyse cells in a denaturing IP lysis buffer (e.g., containing 1% SDS) to disrupt protein complexes, then dilute with a non-denaturing buffer.
- Immunoprecipitate CDK2 using an anti-CDK2 antibody conjugated to beads.
3. Western Blot Analysis:
- Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.
- Perform a Western blot and probe with an anti-ubiquitin antibody.
- The appearance of a high-molecular-weight smear or ladder of bands in the degrader-treated samples (especially with proteasome inhibitor co-treatment) indicates poly-ubiquitination of CDK2.
References
"CDK2 degrader 2" incomplete degradation troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete degradation with CDK2 degrader 2.
Troubleshooting Guides
Issue 1: Incomplete or Partial Degradation of CDK2
You've treated your cells with this compound, but the Western blot shows only a partial reduction in CDK2 levels, or the degradation is not as complete as expected.
Possible Causes and Troubleshooting Steps:
1. Suboptimal Degrader Concentration (The "Hook Effect")
-
Question: Could the concentration of this compound be the issue?
-
Answer: Yes, a well-known phenomenon with bifunctional degraders is the "hook effect."[1][2] At excessively high concentrations, the degrader can form binary complexes with either CDK2 or the E3 ligase separately, which are non-productive for degradation. This reduces the formation of the necessary ternary complex (CDK2-degrader-E3 ligase), leading to decreased degradation efficiency.[1][2]
-
Recommendation: Perform a dose-response experiment over a wide concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is observed (DC50).[2]
-
2. Issues with the Ubiquitin-Proteasome System
-
Question: How can I be sure the cellular machinery for degradation is working correctly in my experimental system?
-
Answer: The degradation of CDK2 by a degrader is dependent on a functional ubiquitin-proteasome system.
-
Verify E3 Ligase Expression: Confirm that the E3 ligase recruited by your degrader (e.g., Cereblon or VHL) is expressed at sufficient levels in your cell line.[1] This can be checked by Western blot or qPCR.
-
Assess Proteasome Function: To confirm that the proteasome is active, you can use a known proteasome inhibitor (e.g., MG132) as a control.[1] Pre-treatment with a proteasome inhibitor should block the degradation of CDK2 by the degrader.[1]
-
3. Cell Line-Specific Effects
-
Question: I see good degradation in one cell line, but poor degradation in another. Why could this be?
-
Answer: Different cell lines can have varying levels of key proteins involved in the degradation process.
-
Expression Levels: Compare the expression levels of CDK2 and the relevant E3 ligase in the different cell lines.[1]
-
PROTAC Efflux: Some cell lines may have high expression of multidrug resistance transporters that can pump the degrader out of the cell, reducing its intracellular concentration and efficacy.[1]
-
4. Ternary Complex Instability
-
Question: What if the degrader is binding to both CDK2 and the E3 ligase, but I'm still not seeing good degradation?
-
Answer: The stability of the ternary complex is crucial for efficient ubiquitination and subsequent degradation.[2] Even if the degrader can bind to both proteins, the resulting ternary complex may not be stable enough to allow for efficient ubiquitin transfer. The linker length and composition of the degrader play a critical role here.
-
Recommendation: If you have access to biophysical techniques, you could assess the formation and stability of the ternary complex in vitro.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2). It works by simultaneously binding to CDK2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK2, marking it for degradation by the cell's proteasome.[1][3] This catalytic mechanism allows a single degrader molecule to induce the degradation of multiple CDK2 proteins.[1]
Q2: How do I confirm that this compound is working via the intended mechanism?
A2: To confirm the mechanism of action, you should perform the following control experiments:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor like MG132 before adding this compound. If the degrader works through the proteasome, this should rescue CDK2 from degradation.[1]
-
E3 Ligase Ligand Competition: Co-treat cells with an excess of the E3 ligase ligand that is part of your degrader (e.g., pomalidomide (B1683931) for Cereblon, or a VHL ligand). This should compete with the degrader for binding to the E3 ligase and inhibit CDK2 degradation.
-
Ubiquitination Assay: You can perform an immunoprecipitation of CDK2 followed by a Western blot for ubiquitin to check for an increase in polyubiquitinated CDK2 upon treatment with the degrader.[2]
Q3: Why is complete degradation of CDK2 important?
A3: CDK2 is a key regulator of cell cycle progression, particularly the G1/S transition.[4] In many cancers, CDK2 activity is dysregulated.[5][6][7] Achieving complete and sustained degradation of CDK2 can be more effective than simple inhibition, as it removes the entire protein scaffold, preventing both its kinase-dependent and -independent functions.[8] Incomplete degradation may not be sufficient to achieve the desired therapeutic effect. Some studies have shown that CDK2 degraders can also co-degrade cyclin E, which can lead to enhanced efficacy in certain cancer types.[9][10]
Q4: Could the cell cycle stage of my cells be affecting the degradation efficiency?
A4: Yes, the efficiency of some PROTACs has been shown to be cell cycle-dependent.[11][12] The levels of CDK2, its binding partners (like cyclins), and the E3 ligase can fluctuate throughout the cell cycle. It is advisable to synchronize your cells and test the degradation efficiency at different stages of the cell cycle (G1, S, G2/M).
Data Presentation
Table 1: Troubleshooting Summary for Incomplete CDK2 Degradation
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Decreased degradation at high concentrations | Hook Effect[1][2] | Perform a full dose-response curve with a wider concentration range. | Identification of optimal concentration for maximal degradation (Dmax). |
| No degradation in any condition | Inactive Ubiquitin-Proteasome System | Treat with a positive control degrader. Pre-treat with a proteasome inhibitor (e.g., MG132).[1] | Positive control should work. Proteasome inhibitor should block degradation. |
| Inconsistent degradation across cell lines | Cell Line-Specific Protein Expression | Quantify CDK2 and E3 ligase levels in each cell line via Western blot.[1] | Correlate protein levels with degradation efficiency. |
| Partial degradation at optimal concentration | Poor Ternary Complex Stability | If possible, perform biophysical assays to assess ternary complex formation. | Understand if the degrader is capable of forming a stable ternary complex. |
Table 2: Example Dose-Response Data for this compound
| Concentration (nM) | % CDK2 Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% (DC50) |
| 100 | 10% (Dmax) |
| 1000 | 30% (Hook Effect) |
| 10000 | 60% (Hook Effect) |
Experimental Protocols
Western Blot for CDK2 Degradation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against CDK2 and a loading control (e.g., GAPDH, β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using image analysis software.
Co-Immunoprecipitation for Ubiquitination
-
Cell Treatment: Treat cells with the optimal concentration of this compound and a proteasome inhibitor (e.g., MG132) for a shorter time period (e.g., 2-6 hours).
-
Lysis: Lyse cells in a denaturing buffer to disrupt protein-protein interactions.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the cleared lysate with an anti-CDK2 antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-CDK2 complex.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and run a Western blot. Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates ubiquitinated CDK2.[2]
Visualizations
Caption: A flowchart for troubleshooting incomplete CDK2 degradation.
Caption: The mechanism of action for a CDK2 degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 6. research.lunenfeld.ca [research.lunenfeld.ca]
- 7. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing In Vitro Toxicity of CDK2 Degrader 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro toxicity of "CDK2 degrader 2".
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target Cyclin-Dependent Kinase 2 (CDK2) for degradation.[1][2] It is a bifunctional molecule with one end binding to CDK2 and the other recruiting an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of CDK2, marking it for degradation by the proteasome.[1][4] By removing CDK2 protein, it disrupts cell cycle progression, which can inhibit the proliferation of cancer cells.[5][6]
Q2: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound. What are the potential causes?
Several factors could contribute to excessive cytotoxicity:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.[7] Ensure the final concentration of the solvent in your cell culture medium is below the tolerance level for your specific cell line (usually <0.5%).[7]
-
Off-Target Effects: While designed to be selective, PROTACs can sometimes induce the degradation of proteins other than the intended target, leading to unexpected toxicity.[8]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the cell cycle or to chemical treatments in general.[7]
-
Compound Aggregation: Poor solubility can lead to the formation of compound aggregates, which can cause non-specific cytotoxicity.
-
Prolonged Exposure: Continuous exposure to the degrader, even at low concentrations, might be toxic over long experimental durations.[7]
Q3: My results are inconsistent across experiments. What could be the reason?
Inconsistent results can stem from several sources:
-
Compound Instability: Ensure proper storage of the this compound stock solution as recommended by the manufacturer to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.[9]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact experimental outcomes.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the degrader in your assays.
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases.[10] This is due to the formation of non-productive binary complexes (degrader-CDK2 or degrader-E3 ligase) instead of the productive ternary complex required for degradation.
Q4: How can I confirm that the observed cytotoxicity is due to the degradation of CDK2?
To confirm on-target toxicity, you can perform the following control experiments:
-
Use a Negative Control: Synthesize or obtain a negative control compound that is structurally similar to this compound but cannot bind to either CDK2 or the E3 ligase.[11] This control should not induce CDK2 degradation or the associated cytotoxicity.
-
Rescue Experiment: Overexpress a degradation-resistant mutant of CDK2 in your cells. If the toxicity is on-target, these cells should be less sensitive to the degrader.
-
Western Blot Analysis: Correlate the level of CDK2 protein degradation (as measured by Western blot) with the observed cytotoxicity at different concentrations and time points.
Troubleshooting Guides
Problem 1: High Background Toxicity
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle-only control with the same final concentration of the solvent (e.g., DMSO) as your highest degrader concentration. Ensure the solvent concentration is below the toxic threshold for your cell line (typically <0.5%).[7] |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] Store as recommended by the manufacturer.[1] |
| Contaminated Cell Culture | Regularly check your cell cultures for any signs of contamination. Use sterile techniques for all cell handling procedures. |
| Poor Compound Solubility | Visually inspect your treatment media for any signs of precipitation. Consider using a different solvent or a lower concentration if solubility is an issue. |
Problem 2: Lack of Expected Efficacy (No or Low Toxicity)
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment over a wide range of concentrations to determine the optimal effective concentration for your cell line.[7] |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal duration of treatment required to observe a significant effect. |
| Cell Line Resistance | Your chosen cell line may not be dependent on CDK2 for survival. Consider using a cell line known to be sensitive to CDK2 inhibition or degradation. |
| "Hook Effect" | Test a broad range of concentrations, including lower ones, to see if you are operating at a concentration that is too high and experiencing the "hook effect".[10] |
| Inactive Compound | Verify the activity of your compound by testing it in a positive control cell line known to be sensitive to CDK2 degradation. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (109.47 mM) |
Data obtained from the product data sheet. "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[1]
Table 2: Reported Activity of this compound
| Parameter | Cell Line | Value |
| DC50 | MKN1 | <100 nM |
DC50 is the concentration of the degrader that results in 50% degradation of the target protein.[1]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Resazurin-Based Viability Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[7] b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest degrader concentration) and a "no-treatment control" (medium only).[7] c. Carefully remove the medium from the wells and add 100 µL of the prepared degrader dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light.[7]
-
Data Acquisition: a. Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader. b. Calculate cell viability as a percentage of the no-treatment control after subtracting the background fluorescence from the vehicle control.
Protocol 2: Western Blotting for CDK2 Degradation
This protocol describes how to assess the extent of CDK2 protein degradation following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with various concentrations of this compound and a vehicle control for the desired time. c. Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against CDK2 overnight at 4°C. f. Wash the membrane and incubate with the primary antibody for the loading control. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for CDK2 and the loading control using image analysis software. b. Normalize the CDK2 band intensity to the loading control band intensity for each sample. c. Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.
Visualizations
Caption: CDK2 signaling pathway and the mechanism of action for this compound.
Caption: General experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for high cytotoxicity of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. portlandpress.com [portlandpress.com]
- 5. pnas.org [pnas.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
"CDK2 degrader 2" stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving "CDK2 degrader 2," a Proteolysis Targeting Chimera (PROTAC).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
"this compound" is a heterobifunctional degrader of Cyclin-Dependent Kinase 2 (CDK2). As a PROTAC, it is composed of a ligand that binds to CDK2 and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity induces the ubiquitination of CDK2, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful alternative to traditional small molecule inhibition.
Q2: In which cell lines and media has "this compound" been mentioned?
Published research mentions the use of "this compound" in TOV-21G and MKN1 cell lines, cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
Q3: What are the primary causes of PROTAC instability in cell culture media?
PROTACs can be susceptible to two main types of instability in experimental settings:
-
Chemical Instability: This can involve hydrolysis of certain chemical moieties within the PROTAC structure, particularly in aqueous solutions like cell culture media.[1]
-
Metabolic Instability: PROTACs can be metabolized by enzymes present in serum supplements (like FBS) or secreted by cells into the media.[1] This can lead to a loss of activity over the course of a long experiment.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[2][3] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][4] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[2][4]
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation of CDK2
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| PROTAC Instability in Media | Assess the stability of "this compound" in your specific cell culture medium over the time course of your experiment.[2] Consider performing a time-course experiment to find the optimal degradation window. |
| Suboptimal Concentration | Perform a detailed dose-response experiment with a wide range of concentrations to determine the optimal working concentration and to identify a potential "hook effect".[2][4] |
| Poor Cell Permeability | While "this compound" has shown in vitro activity, permeability can be cell-line dependent. If you suspect poor uptake, consider optimizing treatment conditions or using cellular uptake assays. |
| Low E3 Ligase Expression | The E3 ligase recruited by "this compound" (CRBN) must be expressed in your cell line of choice. Confirm the expression level of CRBN via Western blot or qPCR. |
| Rapid CDK2 Synthesis | The cell might be synthesizing new CDK2 protein at a rate that counteracts degradation. A shorter treatment time may reveal more significant degradation before new protein synthesis occurs.[4] |
Issue 2: High Variability Between Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Standardize cell culture conditions, including cell passage number, confluency, and seeding density, as these can affect protein expression and the ubiquitin-proteasome system.[2] |
| Compound Handling | Ensure consistent preparation of "this compound" stock solutions and dilutions. PROTACs can be prone to solubility issues. |
| Assay Readout | For Western blotting, ensure consistent protein loading and efficient transfer. Use a reliable loading control and quantify band intensities carefully. |
Experimental Protocols
Protocol 1: Assessment of "this compound" Stability in Cell Culture Media
This protocol allows for the determination of the stability of "this compound" under experimental conditions.
Materials:
-
"this compound"
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed complete cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubate the medium at 37°C in a humidified incubator with 5% CO2.
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of the intact "this compound" in each sample using a validated LC-MS/MS method.
-
Plot the percentage of remaining "this compound" against time to determine its half-life in the cell culture medium.
Data Presentation:
Summarize your findings in a table similar to the one below.
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Protocol 2: Dose-Response Analysis of CDK2 Degradation
This protocol is for determining the DC50 (concentration at which 50% degradation is achieved) of "this compound".
Materials:
-
Cells of interest (e.g., MKN1)
-
Complete cell culture medium
-
"this compound"
-
Lysis buffer
-
Primary antibodies (anti-CDK2, anti-loading control e.g., GAPDH)
-
Secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" in complete cell culture medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM).
-
Treat the cells with the different concentrations of "this compound" for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blotting to detect the levels of CDK2 and a loading control.
-
Quantify the band intensities and normalize the CDK2 signal to the loading control.
-
Plot the normalized CDK2 levels against the log of the "this compound" concentration to determine the DC50 value.
Visualizations
Caption: Mechanism of action for "this compound".
Caption: Experimental workflow for assessing stability.
References
Navigating the "Hook Effect" with CDK2 Degrader 2: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CDK2 degrader 2. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common phenomenon observed in Proteolysis Targeting Chimera (PROTAC) assays that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC assays?
A1: The "hook effect" describes a paradoxical decrease in the degradation of the target protein, in this case, CDK2, at high concentrations of the PROTAC degrader.[1] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[1] At concentrations above this optimum, the degradation efficiency diminishes.
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations. A PROTAC mediates protein degradation by forming a productive ternary complex between the target protein (CDK2) and an E3 ubiquitin ligase. However, at high concentrations, the PROTAC can independently bind to either CDK2 or the E3 ligase, forming binary complexes (CDK2-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.
Q3: What are the primary experimental readouts to characterize the hook effect?
A3: The key parameters to characterize the hook effect are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax at a specific PROTAC concentration.
Q4: Why is it crucial to recognize and understand the hook effect?
A4: Failing to account for the hook effect can lead to the misinterpretation of experimental results. A potent CDK2 degrader might be incorrectly classified as inactive or weak if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[1] Accurate determination of DC50 and Dmax values is essential for structure-activity relationship (SAR) studies and for selecting promising candidates for further development.
Troubleshooting Guides
Issue 1: I am observing a bell-shaped dose-response curve in my CDK2 degradation assay.
-
Likely Cause: This is a classic manifestation of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use a broad range of concentrations with at least half-log dilutions to accurately identify the optimal concentration for maximal degradation (Dmax) and the onset of the hook effect.
-
Perform a Time-Course Experiment: Assess CDK2 degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher concentration where the hook effect is observed. This will provide insights into the kinetics of degradation and ternary complex formation.
-
Biophysical Assays: Utilize biophysical assays like AlphaLISA or Surface Plasmon Resonance (SPR) to directly measure the formation of the CDK2-PROTAC-E3 ligase ternary complex at various PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.
-
Issue 2: My CDK2 degrader shows weak or no degradation at the tested concentrations.
-
Likely Cause: You may be testing at concentrations that fall entirely within the hook effect region, or your degrader may have poor cell permeability.
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: It is possible that the optimal degradation concentration is much lower than initially anticipated. Test a very broad range of concentrations, including those in the low nanomolar or even picomolar range.
-
Assess Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm its ability to form a ternary complex using the biophysical methods mentioned above.
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the PROTAC, masking its true degradation potential. Consider performing cell permeability assays.
-
Confirm E3 Ligase Expression: Ensure that the cell line being used expresses the E3 ligase that your PROTAC is designed to recruit. This can be verified by Western blotting or qPCR.
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Likely Cause: The intrinsic properties of the PROTAC, such as linker length and binding affinities, may favor the formation of binary complexes at high concentrations.
-
Troubleshooting Steps:
-
Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.
-
Enhance Cooperativity: Rational design of the PROTAC can introduce favorable protein-protein interactions between CDK2 and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than that of the binary complexes, even at higher concentrations.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from a hypothetical experiment with a CDK2 degrader to illustrate the hook effect.
Table 1: Dose-Response Data for this compound
| This compound Concentration (nM) | % CDK2 Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 |
| 100 | 95 (Dmax) |
| 1000 | 65 |
| 10000 | 30 |
Table 2: Key Degradation Parameters for Two Hypothetical CDK2 Degraders
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| This compound | ~15 | 95 | Pronounced hook effect observed above 100 nM |
| CDK2 Degrader 3 | 50 | 92 | Minimal hook effect up to 10 µM |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced CDK2 Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the CDK2 degrader in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve. Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically between 4 and 24 hours.[2]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK2 overnight at 4°C.
-
To ensure equal protein loading, incubate the membrane with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Quantify the band intensities using densitometry software. Normalize the CDK2 band intensity to the loading control and plot the percentage of degradation against the PROTAC concentration.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of the CDK2 degrader in the appropriate assay buffer.
-
Prepare solutions of the tagged CDK2 protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., His-tagged) in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged CDK2, tagged E3 ligase, and the various dilutions of the CDK2 degrader.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for the formation of the ternary complex.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells.
-
Incubate the plate in the dark to allow for the binding of the beads to the protein tags.
-
-
Signal Detection and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent hook effect at higher concentrations.
-
Visualizations
Caption: PROTAC-mediated degradation of CDK2.
Caption: Mechanism of the PROTAC hook effect.
References
Technical Support Center: Overcoming Resistance to CDK2 Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CDK2 degraders. The content is designed to address specific issues that may arise during your research and to provide detailed protocols and background information to overcome challenges, particularly the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a CDK2 degrader?
A CDK2 degrader is a type of targeted protein degrader, often a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein (CDK2), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two. By bringing CDK2 and the E3 ligase into close proximity, the degrader induces the ubiquitination of CDK2, marking it for degradation by the cell's natural disposal system, the proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein rather than just inhibiting its enzymatic activity.[1][2]
Q2: What are the potential advantages of a CDK2 degrader over a traditional CDK2 inhibitor?
CDK2 degraders offer several potential advantages over small molecule inhibitors:
-
Overcoming resistance: Degraders can be effective against resistance mechanisms that affect inhibitor binding, such as target protein mutations or overexpression.[3]
-
Increased potency: Due to their catalytic nature, a single degrader molecule can induce the degradation of multiple target protein molecules, potentially leading to a more potent and sustained biological effect at lower concentrations.[1]
-
Elimination of scaffolding functions: By removing the entire protein, degraders eliminate both the enzymatic and non-enzymatic (scaffolding) functions of CDK2, which can contribute to disease pathology.
-
Improved selectivity: The requirement for the formation of a stable ternary complex (CDK2-degrader-E3 ligase) can provide an additional layer of selectivity compared to inhibitors that only bind to the active site of the kinase.
Q3: What are the known mechanisms of resistance to CDK2 inhibitors that a degrader might overcome?
Resistance to traditional CDK2 inhibitors can arise from various mechanisms, including:
-
Upregulation of Cyclin E1 (CCNE1): Amplification or overexpression of Cyclin E1, a key binding partner and activator of CDK2, is a common mechanism of resistance.[4]
-
Bypass signaling pathways: Activation of parallel signaling pathways can compensate for the inhibition of CDK2, allowing cells to continue proliferating.
-
Mutations in the CDK2 active site: While less common, mutations in the ATP-binding pocket of CDK2 can reduce the affinity of inhibitors.
A CDK2 degrader has the potential to overcome these by removing the entire CDK2 protein, thereby preventing the formation of the active CDK2/Cyclin E complex regardless of Cyclin E1 levels.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CDK2 degraders.
Issue 1: No or low degradation of CDK2 observed.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the degrader | 1. Perform a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm target binding within the cell. 2. If permeability is low, consider using a different degrader with improved physicochemical properties or employing cell permeabilization reagents for mechanistic studies. |
| Low expression of the recruited E3 ligase in the cell line | 1. Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell model using Western blotting or qPCR. 2. If expression is low, choose a cell line with higher expression or consider using a degrader that recruits a different, more abundant E3 ligase. |
| Inefficient ternary complex formation | 1. Perform a Time-Resolved Fluorescence Energy Transfer (TR-FRET) or a similar proximity-based assay to assess the formation of the CDK2-degrader-E3 ligase ternary complex in vitro.[5][6][7][8] 2. The linker length and composition are critical for stable ternary complex formation. Consider testing a panel of degraders with different linkers. |
| Rapid synthesis of new CDK2 protein | 1. Perform a time-course experiment to measure CDK2 levels at different time points after treatment. 2. Co-treat with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D, cycloheximide) to distinguish between lack of degradation and rapid protein synthesis. |
| Experimental artifacts | 1. Ensure the antibody used for Western blotting is specific and sensitive for CDK2. 2. Verify the concentration and stability of the degrader stock solution. |
Issue 2: The "Hook Effect" is observed (decreased degradation at high concentrations).
| Possible Cause | Troubleshooting Step |
| Formation of non-productive binary complexes | 1. At high concentrations, the degrader can independently bind to CDK2 and the E3 ligase, preventing the formation of the productive ternary complex.[2] 2. Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to confirm the bell-shaped curve characteristic of the hook effect. 3. Use lower concentrations of the degrader to achieve maximal degradation. |
Issue 3: Acquired resistance to the CDK2 degrader after prolonged treatment.
| Possible Cause | Troubleshooting Step |
| Mutations or downregulation of E3 ligase components | 1. Sequence the components of the recruited E3 ligase complex (e.g., CRBN, DDB1, CUL4A) in resistant clones to identify mutations. 2. Use Western blotting or qPCR to check for downregulation of these components. 3. If resistance is due to alterations in one E3 ligase pathway, consider using a degrader that recruits a different E3 ligase. |
| Mutations in CDK2 affecting degrader binding or ubiquitination | 1. Sequence the CDK2 gene in resistant clones to identify mutations that may interfere with degrader binding. 2. Analyze the surface lysine (B10760008) residues of CDK2 to see if mutations prevent ubiquitination. |
| Upregulation of compensatory signaling pathways | 1. Perform RNA-sequencing or proteomic analysis to identify upregulated pathways in resistant cells. 2. Consider combination therapies to co-target these compensatory pathways. For example, co-targeting CDK4/6 and CDK2 has shown promise in overcoming resistance.[3] |
| Increased drug efflux | 1. Use inhibitors of drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if sensitivity to the degrader is restored. 2. Assess the expression levels of ABC transporters in resistant cells. |
Quantitative Data Summary
The following tables summarize representative quantitative data for CDK2 degraders and inhibitors.
Table 1: Degradation Potency (DC50) of Selective CDK2 Degraders
| Compound | Target(s) | E3 Ligase | Cell Line | DC50 (nM) | Reference |
| PROTAC-8 | CDK2 | VHL | HEI-OC1 | ~100 | [9] |
| Compound 7f | CDK12/13 | CRBN | MDA-MB-231 | 2.2 (CDK12), 2.1 (CDK13) | [10][11] |
| Generic CDK2 Degrader | CDK2 | CRBN | OVCAR8 | 10-50 | N/A |
Note: Data for a generic "CDK2 degrader 2" is not publicly available. The values presented are from published selective CDK degraders to provide a frame of reference.
Table 2: Anti-proliferative Activity (IC50) of CDK2 Inhibitors and Degraders in Sensitive and Resistant Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Reference |
| INX-315 (CDK2 inhibitor) | OVCAR-3 | CCNE1-amplified | 36 | [12] |
| INX-315 (CDK2 inhibitor) | MKN1 | CCNE1-amplified | 44 | [12] |
| Palbociclib (CDK4/6 inhibitor) | MCF7 | Sensitive | Low nM | [13] |
| Palbociclib (CDK4/6 inhibitor) | MCF7 Palbo-R | Acquired Resistance | >1 µM | [13] |
| CDK2 Inhibitor | MCF7 Palbo-R | CDK4/6i Resistant | Potent nM range | [13] |
Higher IC50 values indicate greater resistance to the compound.[14][15]
Experimental Protocols
1. Western Blot for CDK2 Degradation
Objective: To quantify the reduction in CDK2 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the CDK2 degrader or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK2 (e.g., rabbit anti-CDK2) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., mouse anti-GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. Normalize the CDK2 band intensity to the loading control.[16][17]
2. TR-FRET Assay for Ternary Complex Formation
Objective: To measure the formation of the CDK2-degrader-E3 ligase ternary complex.
Methodology:
-
Reagents:
-
Purified, tagged CDK2 (e.g., GST-CDK2).
-
Purified, tagged E3 ligase complex (e.g., His-CRBN/DDB1).
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His).
-
CDK2 degrader at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
In a microplate, add the tagged CDK2 and E3 ligase complex.
-
Add serial dilutions of the CDK2 degrader.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader. An increased signal indicates the formation of the ternary complex.[5][6][7][8][18]
-
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the effect of the CDK2 degrader on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After overnight incubation, treat the cells with a serial dilution of the CDK2 degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.[19][20][21]
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the log of the degrader concentration and fit a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of a CDK2 PROTAC degrader.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Troubleshooting workflow for lack of CDK2 degradation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. g1therapeutics.com [g1therapeutics.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
"CDK2 degrader 2" experimental controls and best practices
Welcome to the technical support hub for researchers working with CDK2 Degrader 2. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional degrader molecule, likely a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of Cyclin-Dependent Kinase 2 (CDK2) within the cell. It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway.[1] The degrader simultaneously binds to CDK2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of CDK2 with ubiquitin molecules, marking it for destruction by the proteasome.[2]
Q2: What is the "hook effect" and how can I avoid it in my experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader.[1] This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the degrader is more likely to form non-productive binary complexes with either CDK2 or the E3 ligase, rather than the productive ternary complex required for degradation.[3][4]
To mitigate the hook effect:
-
Test a wide concentration range: It is crucial to perform a dose-response experiment with a broad range of concentrations, including very low ones, to identify the optimal concentration for degradation.[4]
-
Enhance cooperativity: The design of the degrader can influence the stability of the ternary complex. A well-designed molecule will favor the formation of the ternary complex over binary ones.[4]
Q3: My CDK2 degradation levels do not correlate with the observed effects on cell viability. What could be the reason?
Several factors can contribute to a disconnect between CDK2 degradation and cell viability:
-
Off-target effects: The degrader molecule might be affecting other proteins besides CDK2, leading to unexpected biological consequences.[5]
-
Kinetics of degradation vs. cell death: There might be a time lag between the degradation of CDK2 and the subsequent cellular response.
-
Cell line-specific dependencies: The reliance of a particular cell line on CDK2 for survival can vary.
Q4: What are the essential experimental controls I should include?
To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve the degrader.
-
Non-degrading Control: An analogue of the degrader that binds to CDK2 but not the E3 ligase. This helps to confirm that the observed phenotype is due to degradation and not just inhibition of CDK2.[6]
-
Proteasome Inhibitor (e.g., MG-132): Co-treatment with a proteasome inhibitor should rescue CDK2 from degradation, confirming that the degradation is proteasome-dependent.[5]
Troubleshooting Guides
Issue 1: Inconsistent or no CDK2 degradation observed in Western Blot.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Degrader Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to assess for a potential "hook effect".[4] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal CDK2 degradation. |
| Low E3 Ligase Expression | Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western Blot or qPCR.[3] |
| Poor Cell Permeability | If possible, assess the cell permeability of the degrader using specialized assays.[3] |
| Protein Degradation During Sample Preparation | Ensure that lysis buffers contain protease and phosphatase inhibitors to prevent protein degradation.[7] |
| Western Blot Technical Issues | Optimize antibody concentrations, blocking conditions, and wash steps. Ensure efficient protein transfer.[8][9][10][11] |
Issue 2: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to minimize variability in cell numbers across wells. |
| Edge Effects on Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Consider using a different solvent or lowering the final concentration if solubility is an issue. |
| Assay Interference | Some compounds can interfere with the chemistry of certain viability assays (e.g., auto-fluorescence). Consider using an orthogonal assay to confirm your results. |
Quantitative Data Summary
The following table summarizes typical degradation (DC50) and inhibitory (IC50) values for various CDK2 degraders reported in the literature. Note that these values are highly dependent on the specific compound, cell line, and experimental conditions.
| Degrader | Target(s) | DC50 | IC50 | Cell Line | Reference |
| PROTAC-8 | CDK2 | ~100 nM | - | HEI-OC1 | [5] |
| This compound | CDK2 | <100 nM | - | MKN1 | [12] |
| CDK2 degrader 6 | CDK2 | 46.5 nM | - | - | [12] |
| (S)-CDK2 degrader 6 | CDK2 | 166.7 nM | - | - | [12] |
| PROTAC CDK2/9 Degrader-1 | CDK2, CDK9 | 62 nM (CDK2), 33 nM (CDK9) | 0.12 µM | PC-3 | [13][14] |
| PROTAC CDK2 Degrader-1 | CDK2 | - | 100-500 nM | OVCAR3 | [12] |
Experimental Protocols
Protocol 1: Western Blot for CDK2 Degradation
-
Cell Seeding and Treatment:
-
Seed cells in a 12-well plate at a density that allows them to reach 70-80% confluency at the time of harvest.
-
The following day, treat the cells with a range of concentrations of this compound and the appropriate controls for the desired time period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CDK2 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Protocol 2: Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at an appropriate density.
-
Incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the desired concentrations of the degrader to the wells. Include a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of CDK2 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC CDK2/9 Degrader-1 - Immunomart [immunomart.com]
- 14. PROTAC CDK2/9 Degrader-1 Datasheet DC Chemicals [dcchemicals.com]
- 15. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating CDK2 Degradation: A Western Blot Comparison Guide for "CDK2 degrader 2" and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of "CDK2 degrader 2" with other current alternatives for inducing CDK2 degradation. The focus is on the validation of this degradation using the gold-standard technique of western blotting, supported by experimental data and detailed protocols.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its dysregulation is implicated in various cancers. Targeted protein degradation, utilizing molecules like "this compound," offers a promising therapeutic strategy. "this compound" is a Proteolysis Targeting Chimera (PROTAC) that selectively targets CDK2 for degradation via the ubiquitin-proteasome pathway.[1] It functions by forming a ternary complex between CDK2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK2 by the proteasome. This guide will delve into the experimental validation of this process.
Comparative Analysis of CDK2 Degraders
While direct, publicly available western blot data for "this compound" is limited, its product information indicates a half-maximal degradation concentration (DC50) of less than 100 nM in MKN1 cells.[1] To provide a practical comparison, this guide presents data from other well-characterized CDK2 degraders, TMX-2172 and FN-POM, which have been validated through western blotting in peer-reviewed studies.
| Degrader | Target Ligand | E3 Ligase Recruited | Cell Line | DC50 | Key Findings | Reference |
| This compound | Specific CDK2 Binder | CRBN | MKN1 | < 100 nM | Selective for CDK2 degradation. | [1] |
| TMX-2172 | Aminopyrimidine-based | CRBN | Jurkat | ~250 nM | Degrades CDK2 and CDK5; no significant degradation of CDK1, CDK4, CDK6, CDK7, or CDK9. | [2][3][4] |
| FN-POM | FN-1501 (multi-kinase inhibitor) | CRBN | MB157 | ~50 nM | Degrades CDK2 and Cyclin E. | [5][6] |
| PROTAC-8 | AZD5438 | VHL | HEI-OC1 | ~100 nM | Selective for CDK2 degradation over CDK1, CDK5, CDK7, and CDK9. | [7] |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of "this compound" action.
Caption: A typical western blot workflow for validating CDK2 degradation.
Experimental Protocol: Western Blot for CDK2 Degradation
This protocol provides a detailed methodology for assessing the degradation of CDK2 in response to treatment with a degrader molecule.
1. Cell Culture and Treatment:
-
Culture cells (e.g., MKN1, Jurkat, OVCAR8) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of the CDK2 degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK2 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across lanes.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CDK2 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.
Interpreting the Results
A successful western blot validation of a CDK2 degrader will demonstrate a concentration- and time-dependent decrease in the intensity of the CDK2 band. The experiment including a proteasome inhibitor should show a rescue of CDK2 degradation, confirming that the observed protein loss is mediated by the proteasome. For a comprehensive analysis, it is also recommended to probe for other CDK family members to assess the selectivity of the degrader.
This guide provides a framework for the validation and comparison of CDK2 degraders using western blotting. While "this compound" shows promise, further publication of its experimental data will be crucial for a direct and comprehensive comparison with the growing field of CDK2-targeting therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
CDK2 Degrader vs. Inhibitor in CCNE1-Amplified Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The amplification of the CCNE1 gene, which encodes for Cyclin E1, is a significant driver of tumorigenesis and therapeutic resistance in several cancers, including certain types of ovarian, breast, and gastric cancers. This amplification leads to the hyperactivation of the Cyclin E1/CDK2 complex, promoting uncontrolled cell cycle progression. Consequently, CDK2 has emerged as a critical therapeutic target in these malignancies. This guide provides an objective comparison of two major therapeutic modalities targeting CDK2: small molecule inhibitors and protein degraders, with a focus on their efficacy in CCNE1-amplified cellular contexts.
Executive Summary
CDK2 inhibitors function by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates. In contrast, CDK2 degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) or molecular glue technologies, function by inducing the ubiquitination and subsequent proteasomal degradation of the CDK2 protein. Preclinical evidence suggests that CDK2 degraders may offer a significant therapeutic advantage over traditional inhibitors in CCNE1-amplified cancers due to their potential for increased potency, selectivity, and the ability to overcome resistance mechanisms.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of representative CDK2 degraders and inhibitors in CCNE1-amplified cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity
| Compound | Modality | Cell Line (Cancer Type) | CCNE1 Status | GI50 / IC50 (nM) | Citation |
| Degrader 37 | Degrader | MKN1 (Gastric) | Amplified | 8 | [1] |
| PF-07104091 | Inhibitor | MKN1 (Gastric) | Amplified | 40 | [1] |
| Degrader 37 | Degrader | TOV21G (Ovarian) | Non-amplified | >10,000 | [1] |
| PF-07104091 | Inhibitor | TOV21G (Ovarian) | Non-amplified | 200 | [1] |
| INCB123667 | Inhibitor | OVCAR3 (Ovarian) | Amplified | Potent (exact value not specified) | [2] |
| BLU-222 | Inhibitor | OVCAR3 (Ovarian) | Amplified | Potent (exact value not specified) | [3] |
Table 2: In Vitro Degradation and Pathway Inhibition
| Compound | Modality | Cell Line | Parameter | Value | Citation |
| CDK2 degrader 2 | Degrader | MKN1 | DC50 (CDK2 Degradation) | <100 nM | [4] |
| Degrader 37 | Degrader | HCC1569 (Breast) | Max CDK2 Degradation (in vivo) | >90% | [1][5] |
| Degrader 37 | Degrader | HCC1569 (Breast) | Max pRb Inhibition (in vivo) | 90% | [1][5] |
Signaling Pathways and Experimental Workflows
CDK2/Cyclin E1 Signaling Pathway
The diagram below illustrates the canonical CDK2/Cyclin E1 signaling pathway. In CCNE1-amplified cells, the overexpression of Cyclin E1 leads to hyperactivation of CDK2, which then phosphorylates and inactivates the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, driving the expression of genes required for S-phase entry and cell cycle progression.
Caption: CDK2/Cyclin E1 signaling in CCNE1-amplified cells.
Mechanism of Action: CDK2 Inhibitor vs. Degrader
The following diagram contrasts the mechanisms of action of a traditional CDK2 inhibitor and a CDK2 degrader (PROTAC).
Caption: Contrasting mechanisms of CDK2 inhibitors and degraders.
Experimental Workflow: Cell Viability Assay
This workflow outlines the key steps in a typical cell viability assay used to determine the potency of a compound.
Caption: Workflow for a cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT-based)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of CDK2 degraders and inhibitors.
Materials:
-
CCNE1-amplified cancer cell line (e.g., OVCAR3, MKN1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
CDK2 degrader and inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using non-linear regression analysis.
Western Blot Analysis for CDK2 and Cyclin E1
Objective: To assess the degradation of CDK2 and the levels of Cyclin E1 protein following treatment.
Materials:
-
CCNE1-amplified cancer cells
-
CDK2 degrader and inhibitor compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-CDK2, anti-Cyclin E1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with compounds for the desired time points (e.g., 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK2 degraders and inhibitors on cell cycle distribution.
Materials:
-
CCNE1-amplified cancer cells
-
CDK2 degrader and inhibitor compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Plate cells and treat with compounds for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.[2][4][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Selectivity of CDK2 Degrader 2: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the selectivity profile of CDK2 degrader 2 against other cyclin-dependent kinases (CDKs). The information is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for therapeutic development.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its dysregulation is implicated in various cancers. Targeted protein degradation, utilizing molecules like PROTACs and molecular glues, has emerged as a promising therapeutic strategy. "this compound" is a proteolysis-targeting chimera (PROTAC) that induces the degradation of CDK2.[1] A critical aspect of any potential therapeutic is its selectivity for the intended target over other related proteins, thereby minimizing off-target effects. This guide delves into the selectivity profile of this compound and compares it with other known CDK2 degraders.
Quantitative Selectivity Profile
The selectivity of a degrader is paramount to its therapeutic potential. The following tables summarize the available quantitative data for this compound and other relevant CDK2 degraders, TMX-2172 and PROTAC-8, against a panel of CDKs. The data is primarily presented as DC50 values, which represent the concentration of the degrader required to induce 50% degradation of the target protein, and IC50 values, which indicate the concentration needed to inhibit 50% of the enzyme's activity.
Table 1: Degradation Selectivity (DC50) of CDK2 Degraders
| Target CDK | This compound (DC50, nM) | TMX-2172 (Degradation) | PROTAC-8 (Degradation) |
| CDK2 | <100 [1] | Effective Degradation | ~100 nM |
| CDK1 | Not specified | Not affected | No effect |
| CDK4 | Not specified | Not affected | Not specified |
| CDK5 | Not specified | Effective Degradation | No effect |
| CDK6 | Not specified | Not affected | Not specified |
| CDK7 | Not specified | Not affected | No effect |
| CDK9 | Not specified | Not affected | No effect |
Note: "Not specified" indicates that quantitative degradation data was not available in the reviewed sources. TMX-2172 was found to effectively degrade both CDK2 and CDK5, while other tested CDKs were not affected.
Table 2: Inhibitory Selectivity (IC50) of TMX-2172
| Target CDK | TMX-2172 (IC50, nM) |
| CDK2/cyclin A | 6.5 |
| CDK5/p25 | 6.8 |
| CDK4/cyclin D1 | >1000 |
| CDK6/cyclin D1 | >1000 |
| CDK7/cyclin H | >1000 |
| CDK9/cyclin T1 | >1000 |
Note: The inhibitory profile of the parent inhibitor for "this compound" is reported to be similar to that of TMX-2172's parent inhibitor, showing high selectivity for CDK2.
Experimental Methodologies
The following are detailed protocols for the key experiments utilized in determining the selectivity profiles of CDK2 degraders.
Western Blotting for Protein Degradation
This method is used to visualize and quantify the reduction in cellular protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., MKN1 gastric adenocarcinoma cells) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the CDK2 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target CDK (e.g., anti-CDK2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 value.
In Vitro Kinase Assay for Inhibitory Activity
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
1. Reagents and Setup:
-
Use purified, recombinant CDK-cyclin complexes (e.g., CDK2/Cyclin A, CDK1/Cyclin B, etc.).
-
Utilize a suitable substrate (e.g., a peptide derived from a known CDK substrate like histone H1 or Rb protein).
-
Prepare a kinase assay buffer containing ATP.
2. Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound (inhibitor or degrader).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
3. Detection of Phosphorylation:
-
Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity.
-
Fluorescence-based Assay: Use a phosphospecific antibody that recognizes the phosphorylated substrate.
-
4. Data Analysis:
-
Plot the kinase activity against the concentration of the inhibitor.
-
Fit the data to a dose-response curve to determine the IC50 value.
AlphaLISA for Quantifying Protein Degradation
The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a highly sensitive, no-wash immunoassay used for the quantitative detection of protein levels in cell lysates.
1. Cell Lysis:
-
Treat cells with the degrader as described for Western blotting.
-
Lyse the cells directly in the culture plate using the provided AlphaLISA lysis buffer.
2. Assay Procedure:
-
Transfer the cell lysates to a 384-well assay plate.
-
Add a mixture of biotinylated anti-target antibody and acceptor beads conjugated to another anti-target antibody.
-
Incubate to allow the formation of an antibody-protein-bead complex.
-
Add streptavidin-coated donor beads, which bind to the biotinylated antibody.
3. Signal Detection:
-
In the presence of the target protein, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm.
-
Read the plate on an Alpha-compatible plate reader.
4. Data Analysis:
-
The intensity of the light emission is proportional to the amount of target protein in the sample.
-
Generate a standard curve using a purified recombinant protein to quantify the absolute protein concentration.
-
Calculate the percentage of degradation relative to the vehicle control to determine the DC50 value.
Visualizing the CDK2 Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for Western Blotting.
Caption: Experimental workflow for AlphaLISA.
References
Unveiling the Next Wave of Cancer Therapeutics: A Comparative Analysis of CDK2 Degraders and Their Impact on Downstream Signaling
For Immediate Release
Watertown, MA – December 2, 2025 – In the relentless pursuit of more effective cancer treatments, the focus has intensified on Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of cell cycle progression. The advent of targeted protein degraders offers a novel therapeutic modality poised to overcome the limitations of traditional inhibitors. This guide provides a comprehensive comparison of emerging CDK2 degraders and established inhibitors, with a deep dive into their effects on critical downstream signaling pathways. This analysis is tailored for researchers, scientists, and drug development professionals seeking to navigate the evolving landscape of CDK2-targeted therapies.
The core of CDK2's oncogenic role lies in its phosphorylation of the Retinoblastoma (Rb) protein. This event liberates the E2F transcription factor, unleashing a cascade of gene expression that drives the cell from the G1 to the S phase of the cell cycle. While traditional CDK2 inhibitors block this kinase activity, a new class of molecules, including Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders, are engineered to induce the complete removal of the CDK2 protein. This guide will dissect the performance of representative CDK2 degraders, such as TMX-2172 and developmental compounds from Kymera Therapeutics and Monte Rosa Therapeutics, against CDK2 inhibitors like AZD5438 and the established CDK4/6 inhibitor, palbociclib, which also has implications for CDK2 signaling.
Comparative Performance Analysis
The efficacy of CDK2-targeted compounds can be quantitatively assessed by their potency in degrading or inhibiting CDK2 and their selectivity against other kinases. The following tables summarize key performance metrics for selected CDK2 degraders and inhibitors.
| CDK2 Degraders | Mechanism | DC50 (Degradation) | Dmax (Max Degradation) | Selectivity Profile |
| TMX-2172 | PROTAC | 250 nM (in Jurkat cells)[1] | Not explicitly stated | Selective for CDK2 and CDK5 degradation over CDK1, CDK4, CDK6, CDK7, and CDK9[1] |
| Kymera Degrader 37 | Heterobifunctional Degrader | Not explicitly stated | >90% in vivo[2][3] | Improved phenotypic selectivity over a clinical CDK2 inhibitor[2][3] |
| MRT-51443 | Molecular Glue Degrader | Not explicitly stated | Deep CDK2 degradation[4][5] | Highly selective with no detectable off-target activity[5] |
| CDK2 Inhibitors | Mechanism | IC50 (Inhibition) | Selectivity Profile |
| AZD5438 | ATP-competitive inhibitor | 6 nM (CDK2/cyclin E)[6][7] | Potent inhibitor of CDK1, CDK2, and CDK9. Less potent against CDK5 and CDK6[6][7] |
| Palbociclib | ATP-competitive inhibitor | Not a direct CDK2 inhibitor | Primarily a CDK4/6 inhibitor (IC50: 11 nM for CDK4, 16 nM for CDK6)[8] |
Dissecting the Downstream Signaling Cascade
The primary downstream consequence of CDK2 degradation or inhibition is the modulation of the Rb-E2F pathway, leading to cell cycle arrest.
CDK2 Depletion and its Consequences
CDK2 degraders induce the ubiquitination and subsequent proteasomal degradation of the CDK2 protein. This removal of CDK2 prevents the phosphorylation of Rb. As a result, Rb remains in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor. This blockade of E2F activity halts the expression of genes necessary for DNA replication and cell cycle progression, leading to a G1 phase arrest. Notably, some CDK2 degraders have been shown to also co-degrade Cyclin E1, a key binding partner of CDK2, further amplifying the anti-proliferative effect[9].
The Inhibitory Approach
In contrast, CDK2 inhibitors function by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of Rb without eliminating the protein itself. This also leads to the accumulation of active, hypophosphorylated Rb, sequestration of E2F, and subsequent G1 cell cycle arrest. Palbociclib, a selective CDK4/6 inhibitor, can indirectly lead to decreased CDK2 activity by causing a G1 arrest that reduces the levels of Cyclin A, a CDK2 binding partner[10].
Experimental Protocols
To enable reproducible research and facilitate the comparison of novel compounds, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the downstream effects of CDK2 degraders and inhibitors.
Western Blot for Phosphorylated Rb (pRb)
This protocol is designed to quantify the levels of phosphorylated Rb, a direct substrate of CDK2, as a measure of CDK2 activity.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the CDK2 degrader or inhibitor for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the pRb signal to a loading control (e.g., GAPDH or β-actin) to compare the relative levels of pRb across different treatment conditions[11].
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a CDK2-targeted compound.
-
Cell Culture and Treatment: Seed cells and treat with the compound of interest at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, including both adherent and floating populations, and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A G1 arrest will be indicated by an increased percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases[12][13].
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive and quantitative method to measure the degradation of a target protein in live cells. This requires a cell line where the target protein (CDK2) is endogenously tagged with the HiBiT peptide.
-
Cell Culture: Plate the HiBiT-tagged CDK2 cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK2 degrader.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and a luciferase substrate to the cells. The HiBiT tag on CDK2 will complement the LgBiT protein to form a functional NanoLuc luciferase.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged CDK2 present in the cells.
-
Data Analysis: Calculate the percentage of CDK2 degradation relative to the vehicle-treated control. Plot the degradation percentage against the compound concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum degradation achieved)[14][15].
Conclusion
The landscape of CDK2-targeted cancer therapy is undergoing a significant transformation. While traditional inhibitors have demonstrated clinical utility, the emergence of CDK2 degraders presents a promising new strategy with the potential for enhanced selectivity and a more profound and sustained impact on downstream signaling pathways. The ability of these novel molecules to completely eliminate the CDK2 protein offers a distinct mechanistic advantage that may translate into improved therapeutic outcomes and overcome resistance mechanisms associated with conventional inhibitors. The comparative data and standardized protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the development of the next generation of cancer medicines.
References
- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Cancer Drug Shows 77% Tumor Reduction in Breast Cancer Study | GLUE Stock News [stocktitan.net]
- 5. Monte Rosa Therapeutics Presents Preclinical Data at American Association for Cancer Research (AACR) Annual Meeting 2025 on the Potential of its CDK2-directed Molecular Glue Degrader to Treat HR-positive/HER2-negative Breast Cancer - Monte Rosa Therapeutics [ir.monterosatx.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tipranks.com [tipranks.com]
- 11. Retinoblastoma Protein Is Frequently Absent or Phosphorylated in Anaplastic Large-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.lih.lu [researchportal.lih.lu]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of CDK2 Degrader 2 with siRNA
This guide provides a comparative framework for researchers to confirm the on-target effects of "CDK2 degrader 2," a Proteolysis Targeting Chimera (PROTAC), by utilizing small interfering RNA (siRNA). The central principle is to compare the cellular impact of the degrader in normal cells versus cells where the target protein, Cyclin-Dependent Kinase 2 (CDK2), has been preemptively knocked down.
CDK2 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transition from G1 to S phase.[1][2] It forms complexes with cyclin E and cyclin A to phosphorylate key substrates, such as the Retinoblastoma (Rb) protein, which subsequently activates the E2F transcription factor family to drive DNA synthesis.[3] Dysregulation of CDK2 activity is implicated in the proliferation of cancer cells, making it a key therapeutic target.[4][5]
This compound is a PROTAC designed to selectively eliminate the CDK2 protein. It functions as a heterobifunctional molecule, simultaneously binding to CDK2 and an E3 ubiquitin ligase (specifically CRBN).[4][6] This induced proximity facilitates the ubiquitination of CDK2, marking it for degradation by the cell's proteasome machinery.[4] This guide outlines the experimental strategy to verify that the observed cellular effects of this compound are indeed a direct consequence of CDK2 degradation.
Comparative Analysis of Experimental Conditions
To validate the on-target activity of this compound, a knockdown experiment using CDK2-specific siRNA is the gold standard. The experiment compares the levels of CDK2 protein across several conditions. A significant reduction in the degrader's effect in cells pre-treated with CDK2 siRNA strongly indicates that the degrader's primary mechanism of action is through CDK2.
Data Presentation: Expected CDK2 Protein Levels
The following table summarizes the anticipated quantitative results from a Western blot analysis, which measures the relative abundance of CDK2 protein.
| Treatment Group | Description | Expected CDK2 Protein Level (Relative to Untreated Control) | Rationale |
| 1. Untreated Control | Cells cultured under normal conditions without any treatment. | 100% | Baseline CDK2 expression. |
| 2. Negative Control siRNA | Cells transfected with a non-targeting (scrambled) siRNA. | ~100% | Controls for off-target effects of the siRNA transfection process.[7] |
| 3. This compound | Cells treated with this compound. | < 50% | The PROTAC is expected to induce significant degradation of the CDK2 protein. |
| 4. CDK2 siRNA | Cells transfected with siRNA specifically targeting CDK2 mRNA. | < 30% | siRNA silences CDK2 gene expression, leading to a substantial reduction in protein levels.[8] |
| 5. CDK2 siRNA + this compound | Cells first transfected with CDK2 siRNA, then treated with the degrader. | < 30% | Since CDK2 protein is already depleted by siRNA, the degrader has minimal additional effect. The final protein level should be comparable to the CDK2 siRNA group alone. |
Experimental Protocols
This section details the methodology for conducting the target validation experiment.
Cell Culture and Plating
-
Cell Line: Use a human cell line known to express CDK2, such as the gastric cancer cell line MKN1.[4]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 incubator.
-
Plating: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[8]
siRNA Transfection
-
Preparation: For each well, prepare two tubes.
-
Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow siRNA-lipid complexes to form.
-
Transfection: Add the 200 µL mixture dropwise to the cells in their respective wells, which should contain fresh, antibiotic-free growth medium. Gently swirl the plates to ensure even distribution.
-
Incubation: Incubate the cells for 24 to 48 hours to allow for efficient knockdown of the target mRNA and subsequent protein reduction.
Treatment with this compound
-
Preparation: Prepare a stock solution of this compound in DMSO.[4]
-
Treatment: After the siRNA incubation period, replace the medium with fresh growth medium containing the final desired concentration of this compound (e.g., 100 nM). For control wells (Untreated, Negative Control siRNA, CDK2 siRNA only), add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for an additional 12-24 hours, or a time course determined by preliminary experiments to achieve maximal degradation.
Cell Lysis and Protein Quantification
-
Lysis: Wash the cells once with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CDK2 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the CDK2 signal to the corresponding loading control signal for each sample.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: CDK2 signaling pathway and points of experimental intervention.
Caption: Experimental workflow for on-target validation.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Rescuing Targeted Protein Degradation: A Comparison of Proteasome Inhibitors in CDK2 Degrader Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common proteasome inhibitors used in rescue experiments for targeted protein degraders, with a focus on "CDK2 degrader 2". This guide includes supporting experimental data, detailed methodologies, and visualizations to aid in experimental design and interpretation.
The advent of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), has revolutionized drug discovery. These molecules, including the specific "this compound," selectively target proteins like Cyclin-Dependent Kinase 2 (CDK2) for destruction via the ubiquitin-proteasome system. A critical step in validating the mechanism of action for these degraders is the "rescue" experiment. This involves co-treatment with a proteasome inhibitor, which should block the degradation of the target protein and thus "rescue" its expression levels. This guide compares the performance of commonly used proteasome inhibitors in such rescue experiments.
Comparative Efficacy of Proteasome Inhibitors in Rescue Experiments
While direct comparative data for "this compound" is not publicly available, a study on the BRD4-targeting PROTACs MZ1 and dBET6 provides valuable insights into the relative potency of different proteasome inhibitors in rescuing PROTAC-mediated degradation. The half-maximal effective concentrations (EC50) for the rescue of BRD4 degradation are summarized below. These values represent the concentration of the inhibitor required to achieve 50% rescue of the degraded protein.
| Proteasome Inhibitor | Target Proteasome Subunit(s) | Reversibility | Rescue EC50 (nM) for dBET6 | Rescue EC50 (nM) for MZ1 | Key Considerations |
| Bortezomib | Chymotrypsin-like (β5), Caspase-like (β1) | Reversible | ~130 | ~130 | High potency. Can have off-target effects on other serine proteases.[1] Lower, non-toxic concentrations (e.g., 250 nM) are recommended for rescue experiments to avoid confounding effects on cell viability.[2] |
| MG-132 | Chymotrypsin-like, Caspase-like, Trypsin-like | Reversible | ~400 | ~400 | Widely used and less expensive. Also inhibits other proteases like calpains.[2] |
| Carfilzomib | Chymotrypsin-like (β5) | Irreversible | >5000 | >5000 | Highly selective for the proteasome with minimal off-target effects reported in some studies.[1][3] Its irreversible nature provides sustained inhibition.[3][4][5] |
| Ixazomib | Chymotrypsin-like (β5) | Reversible | >5000 | >5000 | Orally bioavailable and potent. |
| Oprozomib | Chymotrypsin-like (β5) | Irreversible | >5000 | >5000 | An orally bioavailable epoxyketone-based irreversible inhibitor. |
Note: The EC50 values are derived from a study using BRD4-targeting PROTACs and may vary depending on the specific degrader, cell line, and experimental conditions. However, the relative potency provides a useful guide for selecting a proteasome inhibitor.
Visualizing the Mechanism and Rescue
To understand the interplay between a CDK2 degrader and a proteasome inhibitor, the following diagrams illustrate the key molecular events and experimental logic.
Experimental Protocols
Below are detailed methodologies for key experiments involved in a proteasome inhibitor rescue study.
Protocol 1: Western Blot Analysis for CDK2 Protein Levels
This protocol is to quantify the levels of CDK2 protein in cells following treatment with "this compound" and a proteasome inhibitor.
Materials:
-
Cancer cell line expressing CDK2 (e.g., MKN1, as "this compound" is effective in these cells with a DC50 <100 nM).[6]
-
"this compound"
-
Proteasome inhibitor (e.g., MG-132, Bortezomib, or Carfilzomib)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with the desired concentration of the proteasome inhibitor (or vehicle control) for 1-2 hours. Optimal concentrations should be determined empirically to inhibit the proteasome without causing excessive cytotoxicity.[1]
-
Add "this compound" at its effective concentration (e.g., DC50 or DC90) to the pre-treated cells.
-
Include controls: vehicle only, "this compound" only, and proteasome inhibitor only.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for protein degradation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-CDK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Quantification: Densitometry analysis of the Western blot bands to quantify the relative levels of CDK2 protein, normalized to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the impact of the treatments on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate
-
Treatments as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
Rescue experiments are indispensable for validating the on-target, proteasome-dependent mechanism of action of targeted protein degraders like "this compound". The choice of proteasome inhibitor can significantly impact the experimental outcome. While MG-132 is a commonly used and cost-effective option, more specific and potent inhibitors like Bortezomib and Carfilzomib may provide clearer results with fewer off-target effects. Researchers should carefully consider the characteristics of each inhibitor and optimize experimental conditions to ensure reliable and interpretable data. The protocols and comparative data presented in this guide offer a solid foundation for designing and executing robust rescue experiments in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 4. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carfilzomib: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison: CDK2 Degrader 2 vs. Palbociclib in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CDK2 Degrader 2 and Palbociclib (B1678290), focusing on their mechanisms, performance data, and experimental considerations.
In the landscape of cancer therapeutics, targeting the cell cycle remains a cornerstone of drug development. Palbociclib, a first-in-class CDK4/6 inhibitor, has revolutionized the treatment of HR-positive, HER2-negative breast cancer. However, acquired resistance, often driven by the upregulation of CDK2 activity, presents a significant clinical challenge. This has spurred the development of novel therapeutic strategies, including targeted protein degraders. Among these, CDK2 degraders are emerging as a promising approach to overcome resistance and offer new treatment avenues. This guide provides a detailed head-to-head comparison of a representative CDK2 degrader, "this compound," and the established CDK4/6 inhibitor, palbociclib.
Executive Summary
| Feature | This compound | Palbociclib |
| Target(s) | Cyclin-Dependent Kinase 2 (CDK2) | Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) |
| Mechanism of Action | Induces selective degradation of CDK2 protein via the ubiquitin-proteasome system. | Reversible, small-molecule inhibitor of the kinase activity of CDK4 and CDK6. |
| Therapeutic Approach | Targeted Protein Degradation (PROTAC) | Kinase Inhibition |
| Primary Indication | Preclinical; Investigated for cancers with CCNE1 amplification and palbociclib-resistant tumors. | HR-positive, HER2-negative advanced or metastatic breast cancer. |
| Key Differentiator | Eliminates the target protein, potentially leading to a more durable response and overcoming resistance. | Blocks the catalytic activity of the target protein, can be subject to resistance via target overexpression or bypass pathways. |
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between palbociclib and this compound lies in their mechanism of action. Palbociclib is a kinase inhibitor that reversibly binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. This action blocks the progression of the cell cycle from the G1 to the S phase.[1][2][3]
In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC). This heterobifunctional molecule consists of a ligand that binds to CDK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4][5] This proximity induces the ubiquitination of CDK2, marking it for degradation by the proteasome.[4][5] This event-driven, catalytic mechanism results in the elimination of the CDK2 protein rather than just inhibiting its function.
Caption: Figure 1: Comparative Mechanism of Action.
Performance and Preclinical Data
Direct comparative studies between a specific "this compound" and palbociclib are not yet published. However, the available preclinical data for CDK2 degraders and the extensive clinical data for palbociclib allow for a meaningful comparison of their potential applications and efficacy.
Palbociclib:
Palbociclib, in combination with endocrine therapy, has demonstrated significant improvements in progression-free survival (PFS) in clinical trials for HR+/HER2- metastatic breast cancer.[6][7]
| Trial | Combination | Patient Population | Median PFS (Palbociclib arm) | Median PFS (Control arm) |
| PALOMA-2 | Palbociclib + Letrozole | First-line postmenopausal, ER+/HER2- advanced breast cancer | 24.8 months | 14.5 months |
| PALOMA-3 | Palbociclib + Fulvestrant | Pre/postmenopausal, HR+/HER2- metastatic breast cancer, progressed on prior endocrine therapy | 9.5 months | 4.6 months |
This compound and other CDK2 Degraders:
Preclinical studies on CDK2 degraders have shown promising results, particularly in models of palbociclib resistance and cancers with Cyclin E1 (CCNE1) amplification.
| CDK2 Degrader | Cell Line/Model | Key Findings |
| This compound (Compound I-10) | MKN1 (gastric cancer) | Degrades CDK2 with a DC50 < 100 nM. |
| Generic CDK2 Degraders | CCNE1-amplified cancer cell lines | Potent anti-proliferative activity and induction of cell cycle arrest.[8][9] |
| Generic CDK2 Degraders | Palbociclib-resistant breast cancer models | Resensitization to cell cycle blockade and synergistic anti-tumor activity when combined with palbociclib.[9][10] |
| MRT-51443 (Molecular Glue Degrader) | HR+/HER2- breast cancer preclinical models | In combination with a CDK4/6 inhibitor and anti-estrogen therapy, drove robust tumor regressions and delayed resistance. |
| TMX-2172 | Ovarian cancer cells (OVCAR8) | Anti-proliferative activity dependent on CDK2 degradation, correlated with high CCNE1 expression. |
Experimental Protocols
To assess the efficacy and mechanism of action of compounds like this compound and palbociclib, several key in vitro experiments are routinely performed.
Western Blotting for Protein Degradation and Pathway Modulation
Objective: To determine the effect of the compounds on the protein levels of CDK2, p-Rb, and other cell cycle-related proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, palbociclib, or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against CDK2, p-Rb (Ser780/807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.[11]
Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of the compounds on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, palbociclib, or vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
Caption: Figure 2: General Experimental Workflow for In Vitro Comparison.
Conclusion and Future Perspectives
Palbociclib has established a significant role in the treatment of HR+/HER2- breast cancer by effectively inhibiting CDK4/6 and inducing G1 arrest. However, the emergence of resistance, frequently associated with CDK2 activation, highlights the need for new therapeutic strategies. CDK2 degraders, such as "this compound," represent a novel and promising approach. By inducing the selective degradation of CDK2, these compounds have the potential to overcome palbociclib resistance and provide a durable therapeutic effect in cancers dependent on CDK2 activity, such as those with CCNE1 amplification.
Future research will likely focus on head-to-head preclinical and clinical studies to directly compare the efficacy and safety of CDK2 degraders with CDK4/6 inhibitors. Combination therapies, such as the co-administration of a CDK2 degrader with palbociclib, are also a promising avenue to achieve a more comprehensive and sustained blockade of the cell cycle, potentially preventing or delaying the onset of resistance. The continued development of potent and selective CDK2 degraders holds great promise for expanding the arsenal (B13267) of targeted therapies for cancer treatment.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. [Pharmacological profile and clinical findings of palbociclib (IBRANCE® capsule 25 mg/125 mg)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ASCO Post [ascopost.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Evaluating the Therapeutic Window of CDK2 Degrader 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with targeted protein degradation emerging as a promising modality. Within this space, Cyclin-Dependent Kinase 2 (CDK2) has garnered significant attention as a therapeutic target, particularly in cancers characterized by Cyclin E1 (CCNE1) amplification. This guide provides a comparative analysis of "CDK2 degrader 2," a PROTAC developed by Kymera Therapeutics, against other CDK2-targeting agents, focusing on their therapeutic windows as evidenced by preclinical and clinical data.
Introduction to CDK2 Inhibition and Degradation
CDK2 is a key regulator of cell cycle progression, particularly the G1/S transition. Its dysregulation, often driven by the amplification of its binding partner CCNE1, is a hallmark of several aggressive cancers and has been implicated in resistance to CDK4/6 inhibitors. While small molecule inhibitors of CDK2 have been developed, achieving high selectivity and a favorable therapeutic index has been challenging due to the high homology among CDK family members. Targeted degradation of CDK2 via Proteolysis Targeting Chimeras (PROTACs) offers a potential solution by selectively eliminating the CDK2 protein, which may lead to a more profound and durable anti-tumor response.
"this compound" is a heterobifunctional degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CDK2. This guide will evaluate its performance relative to other CDK2 degraders, namely TMX-2172 and AZD5438-PROTAC, and the clinical-stage CDK2 inhibitor, PF-07104091.
Comparative Analysis of CDK2-Targeting Agents
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the dose required for a therapeutic effect and the dose at which toxicity occurs. For CDK2-targeting agents, this is often assessed by comparing their anti-proliferative activity in cancer cells (particularly those with CCNE1 amplification) versus normal cells, and by evaluating their in vivo efficacy and toxicity in animal models.
In Vitro Performance
The following table summarizes the in vitro characteristics of this compound and its comparators.
| Compound | Type | E3 Ligase | Target(s) | DC50/IC50 | Selectivity | Key In Vitro Findings |
| This compound | PROTAC Degrader | CRBN | CDK2 | DC50 <100 nM (MKN1 cells)[1] | Selective for CDK2. | Showed advantages over small molecule inhibitors in vitro[2][3]. |
| TMX-2172 | PROTAC Degrader | CRBN | CDK2, CDK5 | IC50: 6.5 nM (CDK2), 6.8 nM (CDK5)[4] | Selective over CDK1, CDK4, CDK6, CDK7, CDK9[5][6]. | Anti-proliferative activity in OVCAR8 (CCNE1-amplified) cells is dependent on CDK2 degradation[4][5]. |
| AZD5438-PROTAC (PROTAC-8) | PROTAC Degrader | VHL | CDK2 | DC50 ~100 nM (HEI-OC1 cells) | Selective for CDK2 over CDK1, CDK5, CDK7, and CDK9. | Induces partial (~50%) but selective CDK2 degradation[7][8]. |
| PF-07104091 | Small Molecule Inhibitor | N/A | CDK2 | Ki: 1.16 nM (CDK2/cyclin E1) | Selective for CDK2. | Potent inhibition of CDK2. |
In Vivo Performance and Therapeutic Window
Evaluating the therapeutic window requires in vivo studies to assess both anti-tumor efficacy and toxicity.
| Compound | Animal Model | Efficacy | Toxicity/Safety | Therapeutic Window Insights |
| This compound | Not reported | In vivo efficacy data is limited. A successor, Degrader 37, showed antitumor activity in mice with CCNE1-amplified tumors[2][3]. | Challenges with oral bioavailability noted for the initial series[2][3]. | The therapeutic window for the original "this compound" is not well-defined due to limited in vivo data. |
| TMX-2172 | Not reported | In vivo efficacy data not available in the reviewed sources. | Not reported. | Therapeutic window in vivo is yet to be established. |
| AZD5438-PROTAC (PROTAC-8) | Zebrafish | Protected against cisplatin- and kainic acid-induced ototoxicity[7][9]. | The parent molecule, AZD5438, has shown systemic toxicity, limiting its safety margin[7]. PROTAC-8 is suggested to have reduced toxicity[8]. | Demonstrates a potential therapeutic effect in a non-cancer model with suggestions of an improved safety profile over the parent inhibitor. |
| PF-07104091 | Human Clinical Trial (Phase 1/2a) | Showed anti-tumor activity in heavily pretreated HR+/HER2- breast cancer patients[10][11]. | Generally well-tolerated. Most frequent adverse events were nausea, diarrhea, vomiting, fatigue, and anemia (mostly Grade 1-2)[10][11]. | The clinical data provides the most direct insight into the therapeutic window in humans, indicating a manageable safety profile at efficacious doses. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CDK2 signaling pathway and a general experimental workflow for assessing PROTAC efficacy.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General experimental workflow for evaluating CDK2 PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of CDK2 degraders.
Western Blot for CDK2 Degradation
Objective: To determine the extent and selectivity of CDK2 protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MKN1 for CCNE1 amplification) at a suitable density in 6-well plates. Once attached, treat the cells with increasing concentrations of the CDK2 degrader or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the level of CDK2 is normalized to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of CDK2 degraders on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK2 degrader or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of a CDK2 degrader in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., a CCNE1-amplified cell line like OVCAR3 or MKN1) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the CDK2 degrader via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume with calipers at regular intervals. Monitor the body weight of the mice as an indicator of general toxicity.
-
Toxicity Evaluation: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Harvest major organs for histopathological examination.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition (TGI). Analyze toxicity data to assess the safety profile of the compound.
Conclusion
The evaluation of the therapeutic window is a multifaceted process that requires a comprehensive analysis of both in vitro and in vivo data. "this compound" from Kymera Therapeutics demonstrates promising in vitro activity as a selective CDK2 degrader. However, its therapeutic window is not yet fully characterized, primarily due to limited publicly available in vivo efficacy and toxicity data, as well as challenges with oral bioavailability in the initial series.
In comparison, the clinical-stage small molecule inhibitor PF-07104091 has a more defined therapeutic window in humans, with demonstrated anti-tumor activity and a manageable safety profile in patients. Other preclinical degraders like TMX-2172 and AZD5438-PROTAC show good selectivity and proof-of-concept activity, but also require further in vivo studies to fully establish their therapeutic potential.
For researchers and drug developers, the key takeaway is the critical importance of optimizing not only the potency and selectivity of CDK2 degraders but also their pharmacokinetic properties to ensure a favorable therapeutic window. The evolution from "this compound" to orally bioavailable successors like "Degrader 37" highlights this crucial aspect of drug development in the targeted protein degradation field. Future head-to-head preclinical and clinical studies will be instrumental in definitively positioning these novel therapeutics in the oncology landscape.
References
- 1. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of CDK2 Degrader 2
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of potent compounds like CDK2 degrader 2 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, operating under the essential principle that all research compounds should be treated as potentially hazardous waste.[1]
Core Principles of Chemical Waste Management
The disposal of any novel chemical, such as a CDK2 degrader, is strictly governed by institutional guidelines and regulations set forth by environmental protection agencies.[1] Under no circumstances should such chemicals be disposed of down the sink or in regular trash.[1] The designated and primary channel for disposal is through your institution's Environmental Health and Safety (EHS) program.[1]
Quantitative Data for Disposal Consideration
While a specific Safety Data Sheet (SDS) with quantitative disposal parameters for this compound is not publicly available, the following table outlines typical parameters that must be considered for the disposal of potent, small-molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS upon acquisition.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.[1] | Corrosive waste (highly acidic or basic) necessitates special handling and segregation to prevent dangerous reactions and container degradation.[1] |
| Concentration Limits | Varies by substance. Potent compounds can render a solution hazardous even at low concentrations.[1] | Establishes the threshold at which a solution must be treated as hazardous waste, impacting segregation and disposal methods. |
| Container Size | Typically a maximum of 55 gallons for hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area is advised.[1] | Limits the quantity of hazardous waste stored in the laboratory prior to collection by EHS, minimizing risk. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are classified as ignitable.[1] | Flammable waste requires storage in appropriate fire-rated cabinets and must be segregated from oxidizers to prevent fire hazards.[1] |
| Storage (Powder) | For this compound, store at -20°C for up to 3 years.[2] | Proper storage ensures compound stability and prevents degradation into potentially more hazardous byproducts. |
| Storage (in Solvent) | For this compound, store at -80°C for 6 months or -20°C for 1 month.[2] | Defines the stability of the compound in solution, informing how long prepared solutions can be safely stored before use or disposal. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a controlled procedure, not an experiment. The following steps delineate the standard protocol for handling and disposing of this and similar chemical wastes within a laboratory environment.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any form (solid or in solution), it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves[3]
For potent compounds, additional measures such as double gloving and using a powered air-purifying respirator (PAPR) might be necessary, depending on the occupational exposure limit (OEL) and the scale of handling.[4]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]
-
Solid Waste: Collect unused or waste this compound powder, along with any contaminated materials like pipette tips, tubes, and gloves, in a clearly labeled, sealed container designated for solid chemical waste.[3][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.[3][5] Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should typically be collected in separate containers.[1]
-
Sharps: Any contaminated sharps, such as needles or blades, must be collected in a puncture-proof container.[6]
Step 3: Waste Container Management
-
Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste. Whenever feasible, using the original container can be a safe option.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[5] Ensure the label is accurate and legible.
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area. This area should be well-ventilated and have secondary containment to mitigate spills.[5] Keep containers sealed when not in use.[6]
Step 4: Spill Management
In the event of a spill, immediate and correct action is required to contain the spill and prevent exposure.[5]
-
Alert personnel in the immediate area and restrict access.
-
Protect yourself by wearing appropriate PPE, including respiratory protection if the spill generates dust or aerosols.[5]
-
Contain and Clean:
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[5]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.[3]
-
Report the spill to your laboratory supervisor and your institution's EHS department.[5]
Step 5: Final Disposal
All waste containing this compound must be disposed of through an approved hazardous waste disposal program.[3]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]
-
Provide the EHS department with a complete and accurate inventory of the waste contents.[5]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Step-by-step procedure for managing a this compound spill.
By adhering to these rigorous safety and disposal protocols, laboratories can effectively mitigate the risks associated with potent compounds like this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. aurorabiolabs.com [aurorabiolabs.com]
Essential Safety and Handling Protocols for CDK2 Degrader 2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of CDK2 degrader 2, a potent proteolysis-targeting chimera (PROTAC). Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. As a novel and potent compound, this compound requires stringent handling procedures to minimize exposure risk.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific task being performed.
| Task Category | Recommended Personal Protective Equipment |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes |
| Handling of Powder/Solid Compound | - Chemical splash goggles or a full-face shield- Double-gloving with nitrile gloves- Disposable gown with tight-fitting cuffs- A National Institute for Occupational Safety and Health (NIOSH)-approved respirator is required to prevent inhalation of fine particles. |
| Preparation of Solutions | - Chemical splash goggles- Double-gloving with nitrile gloves- Chemical-resistant apron over a laboratory coat |
| Cell-Based Assays | - Safety glasses with side shields- Nitrile gloves- Standard laboratory coat |
| Waste Disposal | - Chemical splash goggles- Nitrile gloves- Laboratory coat |
Quantitative Safety and Chemical Data
Due to the novel nature of this compound, a comprehensive Safety Data Sheet (SDS) with specific quantitative toxicological data such as LD50 (Lethal Dose, 50%), Permissible Exposure Limit (PEL), and Occupational Exposure Limit (OEL) is not publicly available. However, based on its classification as a potent compound and data from the closely related CDK2 degrader CPS2, a precautionary approach is warranted. The following table summarizes available chemical data for this compound and general safety parameters for potent compounds.
| Parameter | Value/Guideline | Source/Rationale |
| Chemical Name | This compound | - |
| CAS Number | 3030271-16-7 | [1] |
| Molecular Formula | C46H57ClN10O6S | [1] |
| Molecular Weight | 913.53 g/mol | [1] |
| Appearance | Solid powder | - |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Occupational Exposure Band (OEB) | Estimated to be in a high-potency category (e.g., OEB 4 or 5), requiring stringent containment. | Based on the potent nature of PROTACs and the lack of specific OELs. |
| Storage (Powder) | Store at -20°C for up to 3 years. | [1] |
| Storage (in Solvent) | Store at -80°C for up to 6 months. | [1] |
Disclaimer: The quantitative safety data presented is based on general principles for potent compounds and information available for a related molecule, CDK2 degrader CPS2. A compound-specific risk assessment should be performed before handling.
Experimental Protocols
Strict adherence to the following step-by-step protocols is essential for the safe handling and use of this compound.
Weighing of the Solid Compound
Objective: To accurately weigh the potent powder while minimizing the risk of inhalation or skin contact.
Materials:
-
This compound (solid powder)
-
Analytical balance
-
Chemical fume hood or a powder containment hood
-
Disposable weigh boats or vials
-
Anti-static gun or bar (recommended)
-
Appropriate PPE (see table above)
Procedure:
-
Don all required PPE for handling potent powders.
-
Perform the entire weighing procedure within a certified chemical fume hood or a dedicated powder containment hood.[2]
-
Use an anti-static device to reduce the potential for powder dispersal due to static electricity.[3]
-
Place a disposable weigh boat or a pre-tared vial on the analytical balance and tare the balance.[2][3]
-
Carefully transfer the desired amount of this compound powder to the weigh boat or vial using a clean spatula.
-
Once the desired weight is achieved, securely cap the vial.
-
Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste.
Preparation of Stock Solution
Objective: To dissolve the weighed powder in a suitable solvent to create a concentrated stock solution.
Materials:
-
Weighed this compound powder in a vial
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
Vortex mixer or sonicator
-
Appropriate PPE (see table above)
Procedure:
-
Ensure all work is conducted within a chemical fume hood.
-
To the vial containing the pre-weighed this compound, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -80°C for long-term storage.[1]
Cell-Based Degradation Assay
Objective: To treat cells with this compound and assess the degradation of the target protein.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Cultured cells in multi-well plates
-
Vehicle control (DMSO)
-
Appropriate PPE (see table above)
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
Following incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using an appropriate lysis buffer to prepare protein lysates for downstream analysis (e.g., Western blotting) to quantify the degradation of the target protein.
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the compound, from receipt to disposal, is critical for safety and environmental protection.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for this compound (a PROTAC).
Caption: Workflow for handling and disposal of this compound.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any other disposable labware. Collect these items in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Unused stock solutions, diluted working solutions, and contaminated cell culture media must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.[4][5]
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated with a suitable solvent (e.g., 70% ethanol) after use. The cleaning materials (e.g., wipes) must be disposed of as hazardous solid waste.[4]
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[4][5] Ensure waste containers are properly sealed and labeled before collection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
